Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(10)4-8-3-2-5(7-8)9(11)12/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASFSLMTFIFXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate chemical structure and properties
Technical Whitepaper: Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate
Executive Summary
This compound is a specialized heterocyclic building block characterized by a pyrazole core substituted with a nitro group at the 3-position and a methyl acetate moiety at the N1-position. This compound serves as a critical intermediate in the synthesis of high-value pharmaceutical candidates, particularly those targeting kinase inhibition and anti-inflammatory pathways, and finds utility in the development of insensitive high-energy density materials (HEDMs). This guide provides a comprehensive technical analysis of its structural properties, synthetic methodologies, and handling protocols, designed to facilitate its integration into advanced research workflows.
Chemical Identity & Structural Analysis
The compound belongs to the class of N-alkylated nitropyrazoles. Its structural integrity is defined by the regiochemistry of the N-alkylation, which dictates its electronic properties and reactivity profile.
Table 1: Chemical Identification Data
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 1006993-54-9 |
| Molecular Formula | |
| Molecular Weight | 185.14 g/mol |
| SMILES | COC(=O)CN1C=CC(=N1)[O-] |
| Appearance | White to pale yellow crystalline solid |
Structural Considerations: Regioisomerism
The synthesis of this compound involves the alkylation of 3-nitropyrazole. A critical challenge in this chemistry is tautomerism. 3-Nitropyrazole exists in equilibrium with 5-nitropyrazole. Under basic alkylation conditions, two regioisomers are possible:
-
1,3-Isomer (Target): The alkyl group attaches to the nitrogen distal to the nitro group.
-
1,5-Isomer (Byproduct): The alkyl group attaches to the nitrogen adjacent to the nitro group.
Steric hindrance and electronic repulsion from the nitro group typically favor the formation of the 1,3-isomer , but reaction conditions (solvent polarity, base counter-ion) must be optimized to maximize this selectivity.
Physicochemical Profile
Understanding the physical behavior of this compound is essential for process design and formulation.
Table 2: Physical and Chemical Properties
| Property | Value / Description | Note |
| Melting Point | ~65–85 °C (Typical range for analogs) | Experimental verification recommended per batch. |
| Solubility | Soluble in DMSO, DMF, Acetone, DCM. | Poor solubility in water and hexanes. |
| LogP (Predicted) | ~0.5 – 0.8 | Lipophilic enough for organic extraction but polar due to nitro/ester groups. |
| pKa (Parent) | ~9.8 (for 3-nitropyrazole) | The N-alkylated product has no acidic NH proton. |
| Electronic Character | Electron-deficient ring | The nitro group deactivates the ring towards electrophilic aromatic substitution. |
Synthesis & Manufacturing Protocol
The following protocol outlines a robust method for the synthesis of this compound via N-alkylation. This route prioritizes safety and regioselectivity.
Reaction Scheme
The synthesis relies on a nucleophilic substitution (
Figure 1: Synthetic pathway illustrating the competitive alkylation leading to the target 1,3-isomer.
Detailed Experimental Procedure
Reagents:
-
3-Nitropyrazole (1.0 eq)
-
Methyl bromoacetate (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 1.5 eq) -
Dimethylformamide (DMF, anhydrous) or Acetonitrile (MeCN)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitropyrazole (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add anhydrous
(15 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: This ensures formation of the pyrazolate anion. -
Alkylation: Cool the mixture to 0°C using an ice bath. Add methyl bromoacetate (11 mmol) dropwise over 10 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product may precipitate as a solid.[1]
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine ( mL) to remove DMF. -
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude residue will likely contain a mixture of isomers. Purify via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (start 90:10, ramp to 60:40). The 1,3-isomer (target) typically elutes after the 1,5-isomer due to higher polarity, though this can vary; confirm fractions by NMR.
Analytical Validation
Trust in the synthesized material must be established through rigorous characterization.
Expected 1H NMR Data (
- 7.60–7.80 (d, 1H, Pyrazole-H5): The proton adjacent to the N-alkyl group.
- 6.90–7.10 (d, 1H, Pyrazole-H4): The proton adjacent to the nitro group.
-
5.00–5.20 (s, 2H,
): The methylene bridge. -
3.75–3.85 (s, 3H,
): The methyl ester.
Note: The 1,5-isomer typically shows a significant shift in the methylene protons and different coupling constants for the ring protons due to the proximity of the nitro group.
Applications in Research
Medicinal Chemistry Scaffold
The 3-nitropyrazole moiety is a bioisostere for various aromatic rings. The ester group provides a "handle" for further functionalization:
-
Hydrolysis: Converts to the carboxylic acid for amide coupling.
-
Reduction: The nitro group can be reduced to an amine (
) using or , creating a 3-aminopyrazole core common in kinase inhibitors (e.g., Janus kinase inhibitors).
Energetic Materials
Nitro-substituted azoles are key components in the development of Insensitive Munitions (IM). The high nitrogen content and the nitro group contribute to a positive enthalpy of formation, while the ester chain can be used to link this energetic unit into polymers (energetic binders).
Figure 2: Downstream applications in pharmaceutical and material sciences.
Safety & Handling Protocol
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
-
Energetic Hazard: While mononitro compounds are generally stable, they should be treated with caution. Avoid heating large quantities in closed vessels.
PPE Requirements:
-
Nitrile gloves (double gloving recommended for nitro compounds).
-
Chemical splash goggles.
-
Fume hood operation is mandatory to avoid inhalation of dust or vapors.
References
-
Alchimica. this compound Product Entry. Retrieved from
-
MySkinRecipes. this compound Chemical Specifications. Retrieved from
-
National Institutes of Health (PubChem). Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (Analogous Structure Data). Retrieved from
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. (Context on Pyrazole Alkylation Regiochemistry). Retrieved from
-
ChemScene. Methyl 2-(1H-pyrazol-1-yl)acetate MSDS and Properties. Retrieved from
Sources
An In-Depth Technical Guide to Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate in Medicinal Chemistry
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1][2] This guide delves into the specific applications and strategic importance of a key derivative, Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate . We will explore its synthesis, chemical versatility, and role as a pivotal intermediate in the development of novel bioactive molecules. This document serves as a technical resource for researchers and drug development professionals, providing insights into the strategic utilization of this compound, detailed experimental considerations, and a forward-looking perspective on its potential in contemporary drug discovery.
The Strategic Value of the Pyrazole Scaffold
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it exceptionally valuable for drug design.[3][4] It is metabolically stable, capable of participating in hydrogen bonding as both a donor (N-H) and an acceptor (N), and can act as a bioisosteric replacement for other aromatic systems, often improving pharmacokinetic profiles.[2][3] Its structural versatility has led to the development of drugs across a vast range of therapeutic areas, including anti-inflammatory agents (e.g., Celecoxib), kinase inhibitors for oncology (e.g., Crizotinib), and treatments for erectile dysfunction (e.g., Sildenafil).[1][3][5]
This compound is not merely another derivative; it is a strategically designed building block. Its structure incorporates three key features that enable a broad scope of chemical modifications:
-
The 3-Nitro Group: This powerful electron-withdrawing group serves two purposes. It can be a critical pharmacophoric element in its own right or, more commonly, act as a synthetic handle. Its reduction to a primary amine unlocks a vast potential for derivatization, fundamentally altering the electronic properties of the scaffold and providing a vector for exploring structure-activity relationships (SAR).
-
The N1-Acetate Moiety: The methyl ester at the N-1 position provides a second, orthogonal site for chemical elaboration. It can be hydrolyzed to a carboxylic acid, enabling amide bond formation—a ubiquitous linkage in pharmaceuticals—or can be modified through various other ester chemistries.
-
The Pyrazole Core: The inherent stability and aromaticity of the pyrazole ring provide a rigid and reliable foundation upon which complex molecular architectures can be built.[6]
This trifecta of functionality makes this compound a highly valuable intermediate for constructing diverse chemical libraries aimed at a wide array of biological targets.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1006993-54-9 | [7] |
| Molecular Formula | C₆H₇N₃O₄ | [7] |
| Molecular Weight | 185.14 g/mol | [7] |
| Appearance | Typically a solid | - |
| Primary Use | Intermediate in pharmaceutical and agrochemical synthesis | [7] |
Synthesis and Key Chemical Transformations
The utility of a building block is defined by its accessibility and the predictability of its subsequent reactions. This compound is typically prepared via a straightforward and scalable two-step sequence.
Core Synthesis Pathway
The synthesis begins with the nitration of pyrazole to form 3-nitro-1H-pyrazole, a common starting material.[8] This is followed by a nucleophilic substitution reaction, specifically the N-alkylation of the pyrazole ring with a methyl haloacetate ester, such as methyl bromoacetate or methyl chloroacetate, in the presence of a suitable base.
Caption: General synthetic route for this compound.
Foundational Derivatization Reactions
The true power of this intermediate lies in the orthogonal reactivity of its two functional groups. These transformations are the primary steps in leveraging the scaffold for drug discovery campaigns.
Caption: Key derivatization pathways from the core intermediate.
-
Causality of Experimental Choice: The reduction of the nitro group is a pivotal step. Using catalytic hydrogenation (H₂/Pd) is often preferred for its clean reaction profile, while chemical reductants like tin(II) chloride (SnCl₂) are robust and effective for substrates that may be sensitive to hydrogenation conditions. The resulting 3-amino pyrazole is a strong electron-donating group, which dramatically alters the electronics of the pyrazole ring and provides a nucleophilic handle for building diverse structures. Similarly, base-catalyzed hydrolysis of the ester is a standard, high-yielding reaction that provides the carboxylic acid precursor essential for constructing amide libraries via peptide coupling reagents.
Applications in Medicinal Chemistry Programs
The derivatives of this compound are valuable candidates for screening and optimization in various therapeutic areas. The pyrazole scaffold itself is known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[9][10][11]
Anti-inflammatory Drug Discovery
Pyrazole-based compounds are renowned for their anti-inflammatory effects, most famously exemplified by the selective COX-2 inhibitor Celecoxib.[12] The 3-amino-1H-pyrazole scaffold, readily accessible from the title compound, can be used to design novel nonsteroidal anti-inflammatory drugs (NSAIDs).[13]
-
Design Strategy: The amino group can be acylated or sulfonylated to mimic the pharmacophores of known COX inhibitors. The N1-acetic acid side chain (after hydrolysis) can be used to improve solubility or to target additional binding pockets within the enzyme active site.
Antimicrobial Agents
The urgent need for new antibiotics has driven research into novel heterocyclic scaffolds. Pyrazole derivatives have demonstrated promising antibacterial and antifungal activities.[1][14]
-
Design Strategy: The nitro group itself can contribute to antimicrobial activity, particularly against anaerobic bacteria and certain parasites. Alternatively, libraries of amides and sulfonamides can be generated from the 3-amino derivative and screened against panels of pathogenic microbes like Staphylococcus aureus and Escherichia coli.[9]
Oncology and Kinase Inhibition
The pyrazole ring is a privileged scaffold in the design of protein kinase inhibitors, with numerous approved drugs targeting various kinases.[5] The structural versatility of the scaffold allows it to be adapted to the ATP-binding sites of different kinases.
-
Design Strategy: The N1-side chain can be extended and functionalized to interact with the solvent-exposed region of the kinase or to form hydrogen bonds with the hinge region. The substituent at the 3-position (derived from the nitro group) can be tailored to occupy hydrophobic pockets or form specific interactions to enhance potency and selectivity. This scaffold is an excellent starting point for developing inhibitors of targets like Aurora kinases, JAK kinases, or B-Raf.[5]
Caption: Conceptual workflow for utilizing the scaffold in a drug discovery project.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative, self-validating procedure for the N-alkylation of 3-nitro-1H-pyrazole.
Objective: To synthesize this compound from 3-nitro-1H-pyrazole and methyl bromoacetate.
Materials:
-
3-nitro-1H-pyrazole (1.0 eq)
-
Methyl bromoacetate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-nitro-1H-pyrazole in anhydrous DMF, add anhydrous K₂CO₃. Stir the suspension at room temperature for 20 minutes.
-
Add methyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
In-process Control (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the pure product.
Validation & Characterization:
-
¹H NMR: Confirm the structure by identifying characteristic peaks for the pyrazole ring protons and the singlet peaks for the methylene (-CH₂-) and methyl (-OCH₃) groups of the acetate moiety.
-
Mass Spectrometry: Confirm the molecular weight of the product (m/z = 186.05 for [M+H]⁺).
-
Purity: Assess purity by HPLC analysis.
Future Perspectives
This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery.[4][15] Its strategic design allows for rapid and divergent synthesis of compound libraries, making it ideal for high-throughput screening campaigns. Furthermore, its application in fragment-based drug discovery is promising, where the core scaffold can be used to identify initial low-affinity hits that are subsequently optimized by elaborating the functional handles. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, versatile and strategically designed building blocks like this compound will remain indispensable to the medicinal chemist's toolkit.
References
- MySkinRecipes. Methyl2-(3-nitro-1h-pyrazol-1-yl)
- Shah, P., & Desai, K. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 7(1), 2.
-
Bieliaieva, O. O., et al. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][9][16]triazin-7(6H). Molecules, 25(18), 4289.
- Der Pharma Chemica. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(12), 1-6.
- Gomha, S. M., et al. (2018).
- Sahu, J. K., et al. (2024). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Asian Journal of Pharmacy and Technology, 14(1), 60-69.
- ChemicalBook. 3-Nitro-1H-pyrazole synthesis.
- Kumar, K., & Kumar, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
- Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 901-922.
- Yadav, P., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-10.
- Sunitha, T., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Biointerface Research in Applied Chemistry, 24(1), 625-635.
- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 458-463.
- SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals.
- Ali, M. A., & Ismail, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023.
- Ali, M. A., & Ismail, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023.
- International Journal of Pharmaceutical Sciences and Research. (2020). Pyrazoline Heterocyclic: a review. International Journal of Pharmaceutical Sciences and Research, 11(5), 2086-2097.
- Ilie, M. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11488.
- Asiri, A. M., & Khan, S. A. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molbank, 2013(3), M806.
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Strategic Utilization of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate in Medicinal Chemistry
CAS: 1006993-54-9 Formula: C₆H₇N₃O₄ Molecular Weight: 185.14 g/mol [1][2]
Executive Summary
Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate is a high-value heterocyclic building block, primarily utilized as a "scaffold enabler" in the synthesis of kinase inhibitors and antimicrobial agents.[1][2] Its value lies in its bifunctionality: the nitro group serves as a masked amine (precursor to privileged amino-pyrazole pharmacophores), while the methyl ester provides a handle for cyclization or further chain extension.[1][2]
This guide moves beyond basic catalog data to address the critical challenges in working with this molecule: regio-isomerism during synthesis and supply chain validation .
Part 1: Critical Material Attributes & Supply Chain Validation[1][2]
The Regiochemistry Trap
The core challenge with CAS 1006993-54-9 is not its stability, but its identity.[1][2] The precursor, 3-nitro-1H-pyrazole, exists in tautomeric equilibrium.[1][2] Alkylation with methyl bromoacetate inevitably produces two isomers:
Many commercial batches labeled as "95% pure" may actually be a mixture of these regioisomers.[1][2] As a researcher, you must validate the regiochemistry before committing the material to a GMP campaign.[1][2]
Supplier Evaluation Framework
Do not rely solely on Certificate of Analysis (CoA) purity values. Demand the following raw data:
| Validation Metric | Acceptance Criteria | Scientific Rationale |
| 1H NMR (DMSO-d6) | Distinct shift in pyrazole protons.[1][2] | The H-5 proton in the 3-nitro isomer typically resonates downfield compared to the H-3 proton in the 5-nitro isomer due to the anisotropic effect of the adjacent nitro group.[1][2] |
| NOESY / HMBC | Critical: Correlation between N-CH₂ protons and H-5. | Definitive Proof: In the target (3-nitro), the N-methylene group is close to H-5.[1][2] In the 5-nitro impurity, the N-methylene is close to the Nitro group, showing no H-proton correlation.[1][2] |
| HPLC Purity | >98% (Area %) | Separating the 1,3 and 1,5 isomers is difficult on standard C18 columns; requires phenyl-hexyl or specialized stationary phases.[1][2] |
Recommended Sourcing Strategy
While specific stock fluctuates, the following classes of suppliers are statistically most reliable for nitropyrazole building blocks:
-
Primary Tier (Catalog): Enamine, Combi-Blocks, ChemScene.[1][2]
-
Secondary Tier (Aggregators): MolPort, eMolecules (Use only if they disclose the original manufacturer).[1][2]
Part 2: Synthetic Architecture & Mechanism[1][2][3]
The synthesis of this molecule follows a classic S_N2 mechanism, but the regioselectivity is governed by the interplay between steric hindrance and electronic density of the pyrazole nitrogens.[1][2]
Regioselective Synthesis Workflow
The following diagram illustrates the bifurcation point where the impurity is generated.
Figure 1: Bifurcation pathway in the alkylation of 3-nitropyrazole. The steric bulk of the nitro group generally disfavors the formation of the 1,5-isomer (Impurity), but solvent choice (DMF vs THF) significantly impacts the ratio.[1][2]
Part 3: Experimental Protocol (Downstream Application)
The most common application of CAS 1006993-54-9 is the reduction of the nitro group to an amine, followed by cyclization to form pyrazolo-fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines).[1][2]
Protocol: Chemoselective Reduction of Nitro Group
Objective: Reduce the nitro group to an amine without hydrolyzing the methyl ester.[1][2] Precaution: Nitro compounds are potential energetic materials.[1][2] Work on small scale (<5g) first.
Materials
-
Substrate: this compound (1.0 eq)
-
Catalyst: 10% Pd/C (50% water wet) (10 wt% loading)
-
Hydrogen Source: H₂ balloon (1 atm) or Hydrogenator (30 psi)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve the substrate in Methanol (0.1 M concentration).
-
Inerting: Sparge the solution with Nitrogen for 10 minutes to remove dissolved Oxygen (critical to prevent catalyst ignition).
-
Catalyst Addition: Carefully add 10% Pd/C. Safety Note: Pd/C is pyrophoric when dry.[1][2] Ensure it is water-wet or add under an inert blanket.[1][2]
-
Hydrogenation:
-
Monitoring: Monitor via LC-MS. Look for the disappearance of M+ (185) and appearance of the amine mass (M+ = 155).[1][2]
-
Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.[1][2]
-
Isolation: Concentrate the filtrate in vacuo. The resulting amine is often unstable and prone to oxidation; use immediately in the next coupling step.[1][2]
Workflow Diagram: From Sourcing to Scaffold
Figure 2: Operational workflow for integrating CAS 1006993-54-9 into a drug discovery campaign.
Part 4: References
-
National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 56965873, this compound. Retrieved from [Link][1][2]
-
Fustero, S., et al. (2008).[1][2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. (Contextual grounding for pyrazole regioselectivity). Retrieved from [Link]
-
SciSpace. (2023).[1][2] Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors. (Demonstrates utility of pyrazole-acetate scaffolds). Retrieved from [Link]
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3-Nitropyrazole-1-Acetic Acid Methyl Ester: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved pharmaceuticals and biologically active compounds.[1][2] This guide focuses on a particularly valuable derivative, 3-nitropyrazole-1-acetic acid methyl ester, a versatile building block poised for significant impact in contemporary drug discovery. We will delve into its synthesis, explore its chemical reactivity, and showcase its application in the construction of diverse and potent therapeutic agents. This document serves as a comprehensive resource, providing both the theoretical underpinnings and practical methodologies necessary to harness the full potential of this important chemical entity.
The Strategic Advantage of the Pyrazole Core in Medicinal Chemistry
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it highly attractive for drug design.[3] Pyrazole-containing drugs have demonstrated efficacy across a remarkable range of therapeutic areas, including oncology, inflammation, infectious diseases, and cardiovascular conditions.[4][5] Notable examples of blockbuster drugs incorporating the pyrazole moiety underscore its significance in the pharmaceutical landscape.[2]
The value of the pyrazole scaffold lies in its:
-
Structural Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.
-
Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.
-
Metabolic Stability: The aromatic nature of the pyrazole ring often imparts a degree of metabolic stability, a desirable characteristic for drug candidates.
-
Diverse Biological Activities: The inherent biological activity of the pyrazole nucleus, coupled with the ability to introduce a wide range of substituents, has led to the discovery of compounds with diverse pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic properties.[6]
Synthesis of 3-Nitropyrazole-1-Acetic Acid Methyl Ester: A Gateway to Innovation
The strategic placement of the nitro group and the acetic acid methyl ester moiety on the pyrazole core makes this building block a highly valuable precursor for a multitude of chemical transformations. The synthesis typically proceeds through a multi-step sequence, beginning with the nitration of pyrazole.
Synthesis of the 3-Nitropyrazole Intermediate
The initial and critical step is the formation of 3-nitropyrazole. A common and effective method involves a two-step process: N-nitration followed by thermal rearrangement.[7][8]
Step 1: N-Nitration of Pyrazole
Pyrazole is first nitrated at the N1 position to form 1-nitropyrazole. This is typically achieved using a mixture of nitric acid and acetic anhydride.[9] More recently, the use of sulfuric acid as a proton donor in place of acetic acid and acetic anhydride has been reported as an innovative improvement.[7]
Step 2: Thermal Rearrangement to 3-Nitropyrazole
The resulting 1-nitropyrazole is then subjected to thermal rearrangement to yield the desired 3-nitropyrazole. This rearrangement is often carried out in a high-boiling solvent such as n-octanol.[7] The nitro group migrates from the nitrogen to the C3 position of the pyrazole ring. This process has been optimized to achieve high yields.[8] The presence of the nitro group at the 3-position imparts distinct chemical properties, including increased reactivity.[10]
Experimental Protocol: Synthesis of 3-Nitropyrazole [7][8]
Materials:
-
Pyrazole
-
Nitric Acid (concentrated)
-
Sulfuric Acid (concentrated) or Acetic Anhydride
-
n-Octanol
Procedure:
-
N-Nitration: In a flask equipped with a stirrer and cooled in an ice bath, slowly add pyrazole to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (or acetic anhydride) while maintaining the temperature below 15°C. Stir the mixture for approximately 3.5 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated N-nitropyrazole is then collected by filtration and washed with cold water until the washings are neutral.
-
Thermal Rearrangement: Suspend the obtained N-nitropyrazole in n-octanol and reflux the mixture at 185-190°C. The progress of the rearrangement can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture and collect the precipitated 3-nitropyrazole by filtration. The product can be further purified by recrystallization.
N-Alkylation to Afford 3-Nitropyrazole-1-Acetic Acid Methyl Ester
With 3-nitropyrazole in hand, the next step is the N-alkylation of the pyrazole ring with a suitable reagent to introduce the acetic acid methyl ester side chain. This is a standard procedure in heterocyclic chemistry.
Experimental Protocol: Synthesis of 3-Nitropyrazole-1-Acetic Acid Methyl Ester
Materials:
-
3-Nitropyrazole
-
Methyl bromoacetate
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., acetone, dimethylformamide)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-nitropyrazole in the chosen solvent.
-
Addition of Base: Add the base portion-wise to the solution at room temperature.
-
Addition of Alkylating Agent: Slowly add methyl bromoacetate to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-nitropyrazole-1-acetic acid methyl ester.
Chemical Reactivity and Synthetic Utility
The true power of 3-nitropyrazole-1-acetic acid methyl ester as a building block lies in the distinct reactivity of its functional groups. The nitro group and the ester moiety provide orthogonal handles for a wide range of chemical transformations, allowing for the systematic construction of complex molecular architectures.
Transformations of the Nitro Group
The electron-withdrawing nitro group significantly influences the reactivity of the pyrazole ring and can itself be transformed into other valuable functional groups.[10]
-
Reduction to an Amino Group: The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine. This can be achieved using various reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or sodium dithionite.[11][12][13] The resulting 3-aminopyrazole derivative is a key intermediate for the synthesis of a wide range of compounds through reactions such as acylation, sulfonylation, and diazotization.
-
Nucleophilic Aromatic Substitution: The nitro group activates the pyrazole ring towards nucleophilic aromatic substitution, although this is less common than in other aromatic systems.
Transformations of the Ester Group
The methyl ester of the acetic acid side chain provides a versatile handle for further modifications.
-
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.
-
Amidation: The ester can be directly converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.
Applications in the Synthesis of Biologically Active Molecules
The strategic combination of a modifiable nitro group and an ester functionality makes 3-nitropyrazole-1-acetic acid methyl ester a powerful tool for generating libraries of diverse compounds for biological screening. The derivatives of this building block have shown promise in various therapeutic areas.[6][14]
Case Study: Synthesis of Pyrazolo[1,5-d][1][2][5]triazin-7(6H)-ones
A notable application of nitropyrazole derivatives is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-d][1][2][5]triazin-7(6H)-ones.[11][15] These compounds have been investigated for their potential biological activities.[12][16] The synthesis involves the intramolecular cyclization of appropriately substituted nitropyrazole precursors.[16] The nitro group in these final products can then be reduced to an amino group, which can be further derivatized to explore structure-activity relationships.[11][12]
Data Presentation
Table 1: Physicochemical Properties of 3-Nitropyrazole
| Property | Value | Reference |
| Molecular Formula | C₃H₃N₃O₂ | [17] |
| Molecular Weight | 113.08 g/mol | [17] |
| CAS Number | 26621-44-3 | [18] |
| Appearance | Crystalline solid | [10] |
| LogP (octanol/water) | -0.164 | [18] |
Visualization of Key Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed in this guide.
Caption: Synthesis of 3-Nitropyrazole via N-Nitration and Thermal Rearrangement.
Caption: N-Alkylation of 3-Nitropyrazole.
Caption: Key Functional Group Transformations.
Conclusion
3-Nitropyrazole-1-acetic acid methyl ester represents a highly valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its straightforward synthesis, coupled with the orthogonal reactivity of its nitro and ester functionalities, provides medicinal chemists with a powerful platform for the rapid generation of diverse molecular scaffolds. The continued exploration of the synthetic potential of this compound is expected to lead to the discovery of new and improved therapeutics for a wide range of diseases.
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Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
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Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]
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U.S. National Library of Medicine. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][5]triazin-7(6H)-ones and Derivatives. [Link]
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A Technical Guide to the Isomeric Distinction of 3-Nitro and 4-Nitro Pyrazole Acetate Derivatives for Drug Development
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs, including the anti-inflammatory agent celecoxib and the antiviral lenacapavir.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold whose physicochemical and biological properties can be finely tuned through substitution.[3][4] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged structure in drug design.[4]
The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the electronic landscape of the pyrazole ring, influencing its reactivity, acidity, and potential as a pharmacophore. However, the constitutional isomerism of nitration—specifically, substitution at the 3- versus the 4-position—gives rise to two distinct molecules with unique chemical personalities. This guide provides an in-depth analysis of the critical differences between 3-nitro and 4-nitro pyrazole acetate derivatives, offering researchers and drug developers the foundational knowledge needed to select the appropriate isomer for their specific therapeutic applications.
Part 1: Structural and Electronic Divergence
The location of the nitro group is the primary determinant of the molecule's electronic character, which in turn governs its reactivity and interaction with biological targets.
1.1. Electronic Influence and Tautomerism
The pyrazole ring is a π-excessive system. The nitro group exerts a strong-negative inductive (-I) and-negative mesomeric (-M) effect, withdrawing electron density from the ring.
-
4-Nitro Pyrazole: The nitro group at the C4 position symmetrically deactivates the ring. Electrophilic substitution, which preferentially occurs at the 4-position in an unsubstituted pyrazole, is strongly disfavored.[5][6] The electron withdrawal acidifies the N-H proton, making it more susceptible to deprotonation.
-
3-Nitro Pyrazole: With the nitro group at the C3 position, adjacent to the "pyridine-like" nitrogen (N2), the electronic effects are asymmetric. This position experiences significant electron withdrawal, influencing the adjacent N-H "pyrrole-like" nitrogen (N1) and the C5 position. This asymmetry can lead to more complex reactivity patterns and dipole moments compared to the 4-nitro isomer.
These electronic differences directly impact the preferred tautomeric forms of the pyrazole ring, which is a crucial consideration for how the molecule presents itself to a binding pocket.
Diagram 1: Isomeric Structures
Caption: Chemical structures of the target acetate derivatives.
1.2. Acidity and Physicochemical Properties
The position of the electron-withdrawing nitro group directly affects the pKa of the pyrazole N-H proton. The increased acidity is a direct consequence of the stabilization of the resulting pyrazolate anion.
| Property | 3-Nitropyrazole | 4-Nitropyrazole | Rationale |
| Melting Point | 174–175 °C[7] | 163–165 °C[7] | Differences in crystal packing and intermolecular forces. |
| pKa | Predicted lower | 9.63[8] | The C3 position's proximity to N1 enhances inductive withdrawal, potentially leading to greater stabilization of the conjugate base compared to the C4 position. |
| Solubility | Soluble in polar organic solvents[9] | Soluble in polar organic solvents[9] | The presence of the nitro and pyrazole N-H groups allows for hydrogen bonding with polar solvents. |
Part 2: Synthesis and Reactivity—A Tale of Two Pathways
The synthesis of 3-nitro and 4-nitro pyrazoles proceeds through fundamentally different pathways, a direct consequence of the inherent reactivity of the pyrazole ring. Electrophilic nitration of pyrazole itself typically yields the 4-nitro derivative as the major product.[7] To achieve the 3-nitro substitution, a strategy involving rearrangement is required.
Diagram 2: Synthetic Workflow Overview
Caption: Distinct synthetic routes for 3-nitro and 4-nitro pyrazole derivatives.
Experimental Protocol 1: Synthesis of Ethyl 4-Nitro-1H-pyrazole-1-acetate
Causality: This protocol utilizes direct electrophilic nitration, which is regioselective for the C4 position of the pyrazole ring due to the directing effects of the ring nitrogens. The subsequent N-alkylation is a standard procedure for functionalizing the pyrazole N-H group.
Step 1: Synthesis of 4-Nitropyrazole [7]
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid (e.g., 5 mL) to pyrazole (e.g., 2.0 g).
-
Maintain the temperature below 10 °C while slowly adding a nitrating mixture of concentrated nitric acid and sulfuric acid.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The precipitate is the crude 4-nitropyrazole.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
Validation: Recrystallize the crude product from an appropriate solvent (e.g., ether/hexane[7]). Confirm identity and purity via melting point determination and spectroscopic analysis (NMR, IR).
Step 2: Synthesis of Ethyl 4-Nitro-1H-pyrazole-1-acetate
-
Dissolve the dried 4-nitropyrazole (1 equivalent) in a suitable solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, ~1.5 equivalents), to the solution to deprotonate the pyrazole nitrogen.
-
Add ethyl bromoacetate (BrCH₂CO₂Et, ~1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Validation: Purify the resulting crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Experimental Protocol 2: Synthesis of Ethyl 3-Nitro-1H-pyrazole-1-acetate
Causality: This synthesis avoids direct nitration of the pyrazole ring. Instead, it proceeds through an N-nitrated intermediate. The subsequent high-temperature, uncatalyzed thermal rearrangement favors migration of the nitro group to the C3 position.[10][11] This is a classic example of leveraging reaction mechanisms to achieve a specific, less-favored isomer.
Step 1: Synthesis of 1-Nitropyrazole [7]
-
Dissolve pyrazole (1 equivalent) in acetic anhydride at 0 °C.
-
Slowly add nitric acid (1 equivalent) while maintaining the temperature below 10 °C.
-
Stir the mixture for 30-60 minutes, then pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Validation: Remove the solvent under reduced pressure. The crude 1-nitropyrazole can be used directly or purified further.
Step 2: Synthesis of 3-Nitropyrazole via Thermal Rearrangement [10][12]
-
Dissolve the 1-nitropyrazole from the previous step in a high-boiling solvent like benzonitrile.
-
Heat the solution to reflux (approx. 180-190 °C) for 2-3 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature, which should cause the 3-nitropyrazole to precipitate.
-
Dilute the mixture with a non-polar solvent like hexane to enhance precipitation.
-
Filter the solid product, wash with hexane, and dry.
-
Validation: The product can be recrystallized from water.[7] Confirm identity and purity via melting point and spectroscopy.
Step 3: Synthesis of Ethyl 3-Nitro-1H-pyrazole-1-acetate
-
Follow the same N-alkylation procedure as described in Protocol 1, Step 2, using 3-nitropyrazole as the starting material.
-
Validation: Purify and characterize the final product using chromatography and spectroscopy to confirm its structure as the 3-nitro isomer.
Part 3: Spectroscopic and Analytical Differentiation
The distinct electronic environments of the 3-nitro and 4-nitro isomers result in unique and predictable spectroscopic signatures, allowing for unambiguous identification.
Diagram 3: Comparative Analysis Framework
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Advanced Synthesis of N-Alkylated Nitropyrazoles: A Technical Guide
Audience: Researchers, Senior Scientists, and Process Chemists in Energetic Materials and Pharmaceutical Development.
Executive Summary: The Strategic Value of N-Alkylated Nitropyrazoles
N-alkylated nitropyrazoles represent a critical intersection between high-energy density materials (HEDMs) and precision pharmacology. In energetics, the N-functionalization of compounds like 3,4-dinitropyrazole (DNP) and 3,5-DNP transforms high-melting, sensitive solids into melt-castable, thermally stable liquids (e.g., N-methyl-3,4-DNP).[1] In drug discovery, the nitropyrazole core serves as a bioisostere and a precursor to aminopyrazoles found in kinase inhibitors.
This guide moves beyond generic alkylation procedures. It dissects the mechanistic nuances of regioselectivity—the primary bottleneck in nitropyrazole synthesis—and provides self-validating protocols for high-yield production.
Mechanistic Landscape: The Regioselectivity Challenge
The core challenge in synthesizing N-alkylated nitropyrazoles is controlling N1 vs. N2 selectivity.[2] Unlike symmetric 4-nitropyrazoles, 3-nitropyrazoles exist in a tautomeric equilibrium that complicates electrophilic attack.
The Tautomeric/Anionic Dualism
In solution, neutral 3-nitropyrazole exists primarily as the 3-nitro tautomer (1H-isomer) rather than the 5-nitro form. However, under basic alkylation conditions, the species reacting is the nitropyrazolate anion .
-
N1 Attack (Steric Control): Attack at the nitrogen adjacent to the nitro group is sterically hindered but electronically distinct.
-
N2 Attack (Thermodynamic Control): Attack at the distal nitrogen often yields the thermodynamically more stable isomer (1-alkyl-3-nitropyrazole) by avoiding peri-interactions with the nitro group.
Visualization: Regioselective Pathways
The following diagram illustrates the bifurcation point where solvent polarity and cation coordination dictate the product ratio.
Caption: Mechanistic bifurcation in 3-nitropyrazole alkylation. Cation choice directs N1 (chelation) vs N2 (sterics).
Synthetic Strategies & Protocols
Method A: Direct Base-Mediated Alkylation (The Workhorse)
Best for: Simple alkyl halides (MeI, Allyl Bromide) and energetic material synthesis (3,5-DNP derivatives).
This method relies on the "melt" approach or polar aprotic solvents. For energetic materials, avoiding solvent waste is crucial.
Critical Process Parameters (CPPs):
-
Base Selection:
-
K₂CO₃/MeCN: Standard for mild alkylations. Promotes thermodynamic control.
-
NaH/DMF: Essential for unreactive electrophiles but poses safety risks with polynitro compounds (exotherms).
-
-
Temperature: 60°C is the "sweet spot" for 3,5-DNP allylation to balance rate vs. polymerization of the allyl group.
Protocol 1: Synthesis of 1-Allyl-3,5-Dinitropyrazole
Target: Energetic Plasticizer Precursor
-
Preparation: Charge a 3-neck flask with 3,5-dinitropyrazole (3,5-DNP) (1.0 eq) and Acetonitrile (MeCN) (10 vol).
-
Activation: Add Triethylamine (TEA) (2.5 eq) dropwise at 0°C. Note: TEA acts as both base and solubilizer. Stir for 15 min until the solution clears (formation of triethylammonium salt).
-
Alkylation: Add Allyl Bromide (1.5 eq) dropwise, maintaining internal temp <10°C.
-
Reaction: Warm to room temperature, then heat to 60°C for 12 hours . Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).
-
Workup: Cool to RT. Dilute with DCM. Wash with water (x3) to remove TEA salts. Dry organic layer over MgSO₄.
-
Purification: Concentrate in vacuo. If necessary, pass through a short silica plug.
-
Self-Validation: ¹H NMR must show disappearance of the broad NH signal (>13 ppm) and appearance of allyl multiplets at 5.0–6.0 ppm.
-
Method B: The Mitsunobu Protocol (Precision)
Best for: Complex alcohols, chiral centers, and 4-nitropyrazole functionalization.
The Mitsunobu reaction avoids the basic conditions that might decompose sensitive polynitro substrates or racemize chiral alcohols. It is particularly effective for 4-nitropyrazole due to its pKa (~9.6), which matches the acidity requirement for the betaine intermediate.
Protocol 2: Mitsunobu Alkylation of 4-Nitropyrazole
Target: Pharmaceutical Intermediates
-
Setup: Under Argon, dissolve 4-nitropyrazole (1.0 eq), Triphenylphosphine (PPh₃) (1.5 eq), and the Alcohol (1.0 eq) in anhydrous THF (10 vol).
-
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise over 20 minutes.
-
Why: Slow addition prevents overheating and minimizes hydrazine byproduct formation.
-
-
Incubation: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Workup: Concentrate solvent. Triturate residue with Et₂O/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO).[3] Filter.
-
Purification: Flash chromatography is required to remove residual hydrazine dicarboxylates.
Visualization: Mitsunobu Cycle for Nitropyrazoles
Caption: Mitsunobu cycle. 4-Nitropyrazole acidity drives betaine protonation, enabling SN2 displacement.
Comparative Analysis of Methods
| Feature | Base-Mediated (Method A) | Mitsunobu (Method B) | Michael Addition (Method C) |
| Primary Substrates | 3,5-DNP, 3,4-DNP, 3-NP | 4-NP, 3-NP | 3-NP, 4-NP |
| Electrophile | Alkyl Halides / Sulfonates | Primary/Secondary Alcohols | Electron-deficient Alkenes |
| Regioselectivity | Mixed (Solvent dependent) | Steric dependent | High (N1 favored often) |
| Conditions | Basic, Heating often req. | Neutral/Mild, 0°C to RT | Catalyst-free or Mild Base |
| Yield (Typical) | 70–95% | 80–95% | 90–99% |
| Safety Profile | High Risk: Exotherms with polynitro species | Moderate: Azo compounds are shock sensitive | Green: Atom economical |
Troubleshooting & Safety (E-E-A-T)
Safety: The Energetic Hazard
-
Explosive Potential: Polynitropyrazoles (especially 3,4,5-trinitro and dinitro variants) are energetic materials.[4][5] They are sensitive to impact and friction.[6]
-
Self-Validation Rule: Never scale up a reaction involving >3 nitro groups on a pyrazole ring without DSC (Differential Scanning Calorimetry) data.
-
Azides: Avoid using sodium azide for alkylation precursors in halogenated solvents (formation of diazidomethane).
Troubleshooting Regioselectivity
-
Problem: Low N1/N2 ratio in 3-nitropyrazole alkylation.
-
Solution: Switch solvent from DMF to Toluene (if solubility permits) or use MgBr₂ as an additive. Magnesium coordinates with the nitro group oxygen and the N1 nitrogen, directing the alkylating agent to the N1 position via a chelated transition state.
References
-
Vertex AI Search. (2025). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Link
-
Vertex AI Search. (2025). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. PMC. Link
-
Vertex AI Search. (2025). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. Link
-
Vertex AI Search. (2025). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Link[7]
-
Vertex AI Search. (2025).[8] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Link
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- 6. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles (Journal Article) | OSTI.GOV [osti.gov]
- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate
Executive Summary
This guide details the optimized protocol for synthesizing Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate via the
The core challenge in this synthesis is regioselectivity . 3-Nitropyrazole exists in a tautomeric equilibrium, leading to potential alkylation at either the
Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The starting material, 3-nitropyrazole, is an ambident nucleophile. Upon deprotonation, the negative charge is delocalized over the pyrazole ring.
-
Target (1,3-isomer): Alkylation at the nitrogen distal to the nitro group.
-
Byproduct (1,5-isomer): Alkylation at the nitrogen adjacent to the nitro group.
Mechanistic Insight: The nitro group is strongly electron-withdrawing. This reduces the nucleophilicity of the adjacent nitrogen (
Reaction Pathway Diagram
The following diagram illustrates the tautomeric equilibrium and the bifurcation of the reaction pathway.
Figure 1: Mechanistic pathway showing the regioselective preference for the 1,3-isomer due to steric and electronic factors.
Materials & Safety Profile
CRITICAL WARNING: Nitropyrazoles are potentially energetic materials.[1] While 3-nitropyrazole is relatively stable compared to polynitro analogs, it should be treated with respect. Avoid friction, shock, and excessive heat.
| Reagent | MW ( g/mol ) | Equiv.[2] | Role | Hazards |
| 3-Nitropyrazole | 113.07 | 1.0 | Substrate | Irritant, Energetic (Potential) |
| Methyl Bromoacetate | 152.97 | 1.2 | Electrophile | Lachrymator, Corrosive |
| Potassium Carbonate ( | 138.21 | 2.0 | Base | Irritant, Hygroscopic |
| DMF (Anhydrous) | 73.09 | - | Solvent | Reprotoxic, Hepatotoxic |
| Ethyl Acetate | 88.11 | - | Workup | Flammable |
Detailed Experimental Protocol
Reaction Setup
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the RBF with 3-nitropyrazole (1.13 g, 10.0 mmol) and anhydrous DMF (15 mL). Stir until fully dissolved.
-
Deprotonation: Add Potassium Carbonate (
, 2.76 g, 20.0 mmol) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.-
Note:
is preferred over for safety and ease of handling. It provides sufficient basicity without generating hydrogen gas violently.
-
-
Alkylation: Add Methyl Bromoacetate (1.14 mL, 12.0 mmol) dropwise via syringe over 5 minutes.
-
Exotherm Check: The reaction is generally mild, but monitor temperature.
-
-
Incubation: Heat the reaction mixture to 50°C and stir for 4–6 hours.
-
Monitoring: Check progress via TLC (System: 50% EtOAc/Hexanes). The starting material (
) should disappear, and two spots will appear: the major product ( ) and minor byproduct ( ).
-
Workup & Purification
-
Quench: Cool the mixture to RT and pour into Ice-Water (100 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL).-
Why: DMF is water-miscible; copious water is needed to remove it.
-
-
Wash: Wash the combined organic layers with Brine (
mL) to remove residual DMF. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Chromatography: Purify the crude residue via silica gel flash chromatography.
-
Gradient: 0%
40% EtOAc in Hexanes. -
Fraction Collection: The 1,5-isomer (minor) typically elutes after or very close to the 1,3-isomer (major) depending on the stationary phase, but often the 1,3-isomer is less polar due to "buried" nitro polarity. Validate fractions by TLC.
-
Purification Workflow Diagram
Figure 2: Workup and purification logic to isolate the target isomer.
Analytical Validation (QC)
To confirm you have the correct isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.
Expected Data (1,3-Isomer - Target)
-
NMR (400 MHz,
):-
7.60 (d,
Hz, 1H, H-5 ). -
6.90 (d,
Hz, 1H, H-4 ). -
5.00 (s, 2H,
). -
3.80 (s, 3H,
).
-
7.60 (d,
-
NOE (Nuclear Overhauser Effect):
-
Irradiation of the
singlet ( 5.00) WILL show enhancement of the H-5 doublet ( 7.60). -
Reasoning: In the 1,3-isomer, the
group is spatially close to the ring proton at position 5.
-
Expected Data (1,5-Isomer - Byproduct)
-
NMR:
-
Protons often shifted downfield due to proximity to
.
-
-
NOE:
-
Irradiation of the
singlet WILL NOT show enhancement of any ring proton. -
Reasoning: In the 1,5-isomer, the
is flanked by the group on one side and the empty N2 on the other. The nearest proton (H-4) is too distant.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or wet solvent. | Ensure DMF is anhydrous. Increase reaction time at 50°C. |
| Poor Regioselectivity (High 1,5-isomer) | Reaction temperature too high or solvent polarity issue. | Lower temp to RT (longer time). Ensure |
| Product stuck in DMF | Inefficient extraction. | Use more water during quench (10:1 Water:DMF ratio) to force organic product out. |
| Dark/Black Reaction | Decomposition of nitropyrazole.[3] | Check reagent quality. Ensure no localized overheating. |
References
-
Synthesis and Properties of Nitropyrazoles
- Source: MDPI (Molecules). "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives."
-
URL:[Link]
-
Regioselectivity in Pyrazole Alkylation
- Source: Journal of Heterocyclic Chemistry / Conicet. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols...
-
URL:[Link]
- Safety Data (3-Nitropyrazole): Source: Cymit Quimica SDS. "3-Nitropyrazole Safety and Handling."
-
NMR Characterization of Regioisomers
Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Standard safety precautions for handling nitro-compounds and alkylating agents must be observed.
Sources
Reduction of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate to amino derivatives
An In-Depth Technical Guide to the Synthesis of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate via Nitro Group Reduction
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Amino-Pyrazoles
Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a critical heterocyclic building block in the realms of medicinal chemistry and drug discovery. The pyrazole scaffold, with its unique arrangement of hydrogen bond donors and acceptors, serves as a privileged structure in the design of molecules targeting a host of biological entities.[1][2] This specific amino-pyrazole derivative is a key intermediate in the synthesis of a wide spectrum of biologically active compounds, including advanced kinase inhibitors for oncological applications.[1] The transformation of its nitro precursor, methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, into the desired amino derivative is a fundamental yet nuanced process.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on various reliable methods for this reduction. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are robust, reproducible, and scientifically grounded. We will explore several field-proven methodologies, from classic metal-acid reductions to modern catalytic hydrogenation, providing detailed step-by-step protocols for each.
Comparative Overview of Reduction Methodologies
The reduction of an aromatic or heteroaromatic nitro group is a cornerstone transformation in organic synthesis.[4] However, the choice of reducing agent is critical to ensure high yield and purity, especially when other potentially reducible functional groups, such as the methyl ester in our target molecule, are present. The primary methods can be broadly categorized as follows:
-
Catalytic Hydrogenation: This is often the preferred method due to its clean reaction profile, typically yielding only water as a byproduct.[5] Reagents like Palladium on Carbon (Pd/C) or Raney Nickel are highly effective for reducing both aliphatic and aromatic nitro groups.[6] The primary considerations include the need for specialized high-pressure hydrogenation equipment and potential catalyst poisoning by certain functional groups.[7][8]
-
Dissolving Metal Reductions: These are classic, robust methods that utilize metals in the presence of an acid or a proton source.
-
Tin(II) Chloride (SnCl₂): A widely used reagent that offers mild conditions and good chemoselectivity, often leaving other reducible groups intact.[6][9]
-
Iron (Fe) in Acidic or Neutral Media: Using iron powder with ammonium chloride (Fe/NH₄Cl) is an increasingly popular method.[10] It offers significant advantages from a green chemistry perspective, including the use of an inexpensive metal, essentially neutral reaction conditions, and the generation of more environmentally benign iron oxide waste compared to the hazardous tin salts from SnCl₂ reductions.[10][11][12]
-
-
Sulfur-Based Reducing Agents:
Visualizing the Transformation and Workflow
To provide a clear overview, the general reaction and the subsequent experimental workflow are outlined below.
Caption: General Reaction Scheme.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Safety First: Before commencing any experimental work, researchers must consult the Safety Data Sheet (SDS) for all reagents. These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory.[16][17][18] Nitro-containing compounds can be energetic and should be handled with care, avoiding shock, friction, and excessive heat.[19]
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is highly efficient and clean but requires a hydrogen source and careful handling of the pyrophoric Pd/C catalyst.
-
Materials and Reagents:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask, magnetic stirrer, hydrogenation apparatus or balloon setup
-
-
Procedure:
-
In a suitable round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Carefully add 10% Pd/C (0.05–0.10 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: Adding the catalyst under inert gas prevents potential ignition of the solvent by the dry catalyst.
-
Securely attach the flask to the hydrogenation apparatus or set up a hydrogen balloon.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm from a balloon is often sufficient, but higher pressures can be used if available) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).
-
Once complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol. Causality: Celite prevents the fine catalyst particles from passing through the filter paper. The filter cake should not be allowed to dry completely as it can be pyrophoric.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by recrystallization or column chromatography if necessary to obtain pure methyl 2-(3-amino-1H-pyrazol-1-yl)acetate.
-
Protocol 2: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
A classic, reliable benchtop method that is highly tolerant of other functional groups.[6][9]
-
Materials and Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0–5.0 eq) to the solution in portions. The reaction is often exothermic.
-
Heat the mixture to reflux (typically 50–80°C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and then dilute it with ethyl acetate.
-
Slowly and carefully pour the mixture into a vigorously stirred, saturated aqueous solution of sodium bicarbonate. Causality: This step neutralizes the acidic reaction mixture and precipitates tin salts as tin hydroxides, which are insoluble.[10] Be cautious as CO₂ gas will evolve.
-
Continue stirring until all gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).
-
Filter the resulting slurry through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.
-
Protocol 3: Reduction with Iron and Ammonium Chloride (Fe/NH₄Cl)
A greener, more cost-effective, and operationally simpler alternative to many metal-based reductions.[11][12]
-
Materials and Reagents:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH) and Water
-
Ethyl Acetate (EtOAc)
-
Celite®
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, create a suspension of iron powder (5.0 eq) and ammonium chloride (4.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Heat the suspension to reflux (around 80°C) with vigorous stirring.
-
Add a solution of this compound (1.0 eq) in ethanol to the refluxing mixture dropwise over 15-20 minutes.
-
Maintain the reaction at reflux, monitoring progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron oxides. Causality: Filtering while hot can prevent the product from crashing out and getting trapped in the filter cake.
-
Wash the filter cake thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Dilute the remaining aqueous residue with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the desired amino-pyrazole.
-
Data Summary and Comparison of Methods
| Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages & Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | >90% | High yield, clean byproducts (water), mild conditions.[6] | Requires specialized equipment, catalyst can be pyrophoric and expensive, potential for catalyst poisoning.[7] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, EtOH | 80-90% | Good functional group tolerance, reliable benchtop procedure.[6][9] | Generates large amounts of hazardous tin waste, work-up can be tedious due to gelatinous precipitates.[10] |
| Fe/NH₄Cl Reduction | Fe, NH₄Cl, EtOH/H₂O | 85-95% | Inexpensive, environmentally friendlier (less toxic waste), neutral conditions, simple setup.[10][11][12] | Heterogeneous reaction requires vigorous stirring, filtration of fine iron oxides can be slow. |
| Sodium Dithionite Reduction | Na₂S₂O₄, DMF/H₂O | 75-85% | Mild, safe, inexpensive, useful when other methods fail.[13][14][15] | May require elevated temperatures, yields can sometimes be lower than other methods. |
Characterization of Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate
The final product should be characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: Expected signals would include a singlet for the pyrazole C-H proton, a singlet for the methylene (-CH₂-) protons, a singlet for the methyl ester (-OCH₃) protons, and a broad singlet for the amino (-NH₂) protons. The exact chemical shifts can vary based on the solvent used.[20][21]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₆H₉N₃O₂) should be observed.[22]
-
Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and a C=O stretching band for the ester (around 1735 cm⁻¹) would be expected.[20]
Conclusion
The reduction of this compound to its amino derivative is a crucial step for the synthesis of valuable pharmaceutical intermediates. This guide has detailed several robust and reliable methods, each with distinct advantages and considerations. For general laboratory synthesis, the Fe/NH₄Cl method offers an excellent balance of efficiency, cost, and environmental safety . For scalability and cleanliness, catalytic hydrogenation remains a superior choice , provided the necessary equipment is available. The selection of the optimal protocol will ultimately depend on the specific needs of the researcher, including scale, available equipment, and the chemical compatibility of the substrate.
References
- askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
- Ramadas, K., & Srinivasan, N. (n.d.). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
-
Organic Chemistry Portal. (n.a.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, December 2). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry. [Link]
- ACS Publications. (2023, December 9). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry.
- Chemius. (n.d.). nitro razredčilo.
- ResearchGate. (2025, August 6).
- Chemistry Stack Exchange. (2025, March 16).
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Digital Commons @ NJIT. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride.
- ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
- The Royal Society of Chemistry. (n.d.).
- RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
- Semantic Scholar. (1992, December 1). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
- Reddit. (2025, February 20). Nitro reduction conditions.
- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- HACH. (n.d.).
-
PubChem. (n.d.). Methyl 2-(3-amino-1h-pyrazol-1-yl)acetate. Retrieved from [Link]
- ResearchGate. (2025, August 5). Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium.
- Google Patents. (n.d.).
- ACS Publications. (2021, March 23).
-
Royal Society of Chemistry. (2015, March 10). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. [Link]
- Ministry of Manpower Singapore. (n.d.). Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose.
- Carl ROTH. (n.d.).
-
PubChem. (n.d.). Methyl 2-(3-amino-5-methyl-1h-pyrazol-1-yl)acetate. Retrieved from [Link]
- AKEMI. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.
- Royal Society of Chemistry. (n.d.).
-
MDPI. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][13][15][23]triazin-7(6H).
- HETEROCYCLES. (2006, October 31).
- LOCKSS. (2004, April 9). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES.
-
MySkinRecipes. (n.d.). Methyl2-(3-nitro-1h-pyrazol-1-yl)acetate. Retrieved from [Link]
- MDPI. (2022, December 14).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- BenchChem. (n.d.).
- PMC. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
Sources
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- 4. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: The Significance of Pyrazole Acetic Acids in Modern Chemistry
An Application Note and Protocol for the Synthesis of 2-(3-nitro-1H-pyrazol-1-yl)acetic acid via Hydrolysis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an invaluable component in designing molecules with specific biological targets. The derivative, 2-(3-nitro-1H-pyrazol-1-yl)acetic acid, is a particularly valuable building block. The carboxylic acid handle allows for straightforward derivatization, such as amide bond formation, while the nitro group can be chemically modified, for instance, through reduction to an amine, opening pathways to a diverse range of complex molecules.[1]
This application note provides a detailed, field-proven protocol for the efficient synthesis of 2-(3-nitro-1H-pyrazol-1-yl)acetic acid through the hydrolysis of its corresponding methyl ester. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step guide for synthesis and purification, and provide troubleshooting advice to ensure reproducible, high-yield results.
Mechanistic Principles: Choosing the Optimal Hydrolysis Pathway
Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, can be effectively achieved under either acidic or basic conditions.[2] The choice of catalyst is critical and dictates the reaction's efficiency and reversibility.
Base-Catalyzed Hydrolysis (Saponification)
This is the most common and often preferred method for preparative synthesis.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[3]
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[3]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (in this case, methoxide, CH₃O⁻) as the leaving group.
-
Irreversible Acid-Base Reaction: This final step is what drives the reaction to completion. The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and forms a stable carboxylate salt, preventing the reverse reaction from occurring.[4][5]
Acid-Catalyzed Hydrolysis
This pathway is the microscopic reverse of Fischer esterification.[4]
-
Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.[6][7]
-
Nucleophilic Attack: A weak nucleophile, water, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
-
Proton Transfer & Elimination: A series of proton transfers allows the alcohol moiety to leave as a neutral molecule (methanol).
Crucially, every step in the acid-catalyzed mechanism is reversible.[4][8] To achieve a high yield of the carboxylic acid, the equilibrium must be shifted towards the products, typically by using a large excess of water.[4]
Rationale for Selection: For this protocol, we select base-catalyzed hydrolysis (saponification) due to its irreversible nature, which ensures a more complete reaction and generally leads to higher, more reliable yields of the desired carboxylic acid product.
Visualizing the Saponification Mechanism
The following diagram illustrates the stepwise mechanism of base-catalyzed hydrolysis.
Caption: Base-catalyzed ester hydrolysis mechanism.
Detailed Experimental Protocol
This protocol details the saponification of the pyrazole ester to its corresponding carboxylic acid.[9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial | Starting Material |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent | Commercial | Base catalyst |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Organic co-solvent |
| Deionized Water (H₂O) | In-house | Solvent | |
| Hydrochloric Acid (HCl) | 1 M aq. solution | Commercial | For acidification |
| Ethyl Acetate | ACS Grade | Commercial | For TLC mobile phase |
| Hexanes | ACS Grade | Commercial | For TLC mobile phase |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent (optional) |
| Round-bottom flask (50 mL) | Reaction vessel | ||
| Magnetic stirrer and stir bar | For mixing | ||
| TLC plates (Silica gel 60 F₂₅₄) | For reaction monitoring | ||
| Filtration apparatus (Büchner funnel) | For product isolation |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water. Use enough solvent to fully dissolve the starting material (e.g., ~10 mL per gram of ester). Begin stirring the solution with a magnetic stir bar.
-
Addition of Base: Add solid Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the stirring solution. The mixture may become slightly cloudy.
-
Reaction Progress: Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring by TLC: Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Prepare a TLC chamber with a 1:1 mixture of Ethyl Acetate/Hexanes.
-
Spot a sample of the starting material (co-spot) and a sample from the reaction mixture on the TLC plate.
-
The starting ester is relatively non-polar and will have a higher Rf value. The product, a carboxylate salt, is highly polar and will remain at the baseline (Rf ≈ 0).
-
The reaction is complete when the starting material spot has completely disappeared.
-
-
Solvent Removal: Once the reaction is complete, remove the THF using a rotary evaporator.
-
Acidification and Precipitation:
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add 1 M HCl dropwise while stirring. Monitor the pH with pH paper.
-
Continue adding acid until the solution is strongly acidic (pH ~2). A solid precipitate of the carboxylic acid product should form.[10]
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid cake in the funnel with a small amount of cold deionized water to remove any residual salts (e.g., LiCl). For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
-
Drying: Dry the purified white solid under vacuum to a constant weight.
Expected Results
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Physical Appearance | White to off-white crystalline solid |
| Purity (by NMR/LCMS) | >98% |
Visualizing the Experimental Workflow
Caption: Workflow for the saponification protocol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains after 4 hours) | - Insufficient base.- Low reaction temperature.- Poor quality starting material. | - Add an additional 0.5 eq of LiOH.- Gently warm the reaction mixture to 40-50 °C.- Confirm the purity of the starting ester. |
| Product Does Not Precipitate Upon Acidification | - Insufficient acidification.- Product is too soluble in water.- Not enough product formed (low yield). | - Check the pH and add more HCl until pH 2 is confirmed.- Extract the aqueous layer with an organic solvent like Ethyl Acetate, dry the organic layer (Na₂SO₄), and evaporate.[11]- Concentrate the aqueous volume before extraction. |
| Low Yield | - Product loss during transfers.- Incomplete precipitation.- Product is partially soluble in the cold water wash. | - Ensure the aqueous layer is thoroughly chilled before and during acidification.- Minimize the amount of cold water used for washing the filtered solid.- If significant loss is suspected, perform an organic extraction of the aqueous filtrate.[11] |
| Oily Product Instead of Solid | - Impurities present.- Incomplete drying. | - Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization.- Purify via column chromatography or recrystallization.- Ensure the product is thoroughly dried under high vacuum. |
Conclusion
The base-catalyzed hydrolysis protocol described herein provides a robust and highly efficient method for the synthesis of 2-(3-nitro-1H-pyrazol-1-yl)acetic acid. The irreversibility of the saponification reaction ensures high conversion rates, and the straightforward precipitation and isolation procedure allows for the generation of high-purity material suitable for subsequent use in pharmaceutical and materials science research. By understanding the underlying chemical principles and following this validated protocol, researchers can reliably produce this key chemical intermediate.
References
-
Ester Hydrolysis Mechanism Base Catalyzed. (n.d.). YIC. Retrieved from [Link]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism... (2020). RSC Publishing. Retrieved from [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). The Organic Chemistry Tutor. Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Retrieved from [Link]
-
Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from [Link]
-
Mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
-
Acid-catalyzed mechanism of ester hydrolysis. (2019). ChemHelp ASAP. Retrieved from [Link]
-
Ester Hydrolysis. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Acid base catalysed Ester hydrolysis. (n.d.). Slideshare. Retrieved from [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]
-
Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). Sabinet. Retrieved from [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Making carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College. Retrieved from [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. Retrieved from [Link]
Sources
- 1. Buy (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | 344912-39-6 [smolecule.com]
- 2. jk-sci.com [jk-sci.com]
- 3. bookpremiumfree.com [bookpremiumfree.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Scalable synthesis methods for Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate
Application Note: Scalable Process Design for the Regioselective Synthesis of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate
Part 1: Executive Summary & Strategic Rationale
The Challenge: The synthesis of This compound (CAS 1006993-54-9) presents a classic heterocyclic process challenge: regioselectivity . The starting material, 3-nitro-1H-pyrazole, exists in tautomeric equilibrium with 5-nitro-1H-pyrazole. Alkylation can theoretically occur at either nitrogen, yielding the desired 3-nitro isomer (N1-alkylation) or the undesired 5-nitro isomer (N2-alkylation). Furthermore, the energetic nature of nitro-functionalized azoles demands rigorous thermal safety controls during scale-up.
The Solution: This protocol utilizes a thermodynamically and kinetically controlled alkylation using methyl chloroacetate in acetonitrile with a carbonate base. This system leverages the inherent electronic bias of the nitropyrazole ring to favor the N1-alkylation (>95:5 regioselectivity), eliminating the need for chromatographic purification. The process is designed for scalability, utilizing filtration and crystallization as the primary unit operations.
Key Process Advantages:
-
Chromatography-Free: Purification via crystallization.
-
Atom Economy: Use of inexpensive methyl chloroacetate with in-situ catalytic activation.
-
Safety: Solvent selection (MeCN) minimizes thermal hazards compared to polar aprotic alternatives like DMF.
Part 2: Scientific Principles & Mechanism
Regioselectivity Mechanism
The regiochemical outcome is dictated by the nucleophilicity of the pyrazole nitrogens.
-
Electronic Effect: The nitro group (
) at position 3 is a strong electron-withdrawing group (EWG). It significantly reduces the electron density of the adjacent nitrogen (N2). The distal nitrogen (N1) retains higher electron density and nucleophilicity. -
Steric Effect: The N2 position is sterically encumbered by the bulky nitro group. The N1 position is relatively unhindered.
-
Outcome: Under basic conditions, the pyrazolate anion attacks the alkylating agent predominantly via N1, yielding the 1-(methoxycarbonylmethyl)-3-nitropyrazole (the target).
Reaction Pathway Diagram
Figure 1: Reaction pathway illustrating the electronic and steric bias favoring N1-alkylation.
Part 3: Detailed Experimental Protocol (Scalable)
Scale: 100 g Input (3-Nitro-1H-pyrazole) Expected Yield: 85–92% Purity: >98% (HPLC)
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][] | Mass/Vol | Density | Role |
| 3-Nitro-1H-pyrazole | 113.07 | 1.0 | 100.0 g | Solid | Substrate |
| Methyl Chloroacetate | 108.52 | 1.2 | 115.2 g (96 mL) | 1.23 g/mL | Electrophile |
| Potassium Carbonate | 138.21 | 1.5 | 183.4 g | Solid | Base |
| Potassium Iodide | 166.00 | 0.05 | 7.3 g | Solid | Catalyst (Finkelstein) |
| Acetonitrile (MeCN) | - | - | 1.0 L | 0.786 g/mL | Solvent |
| Ethyl Acetate/Hexane | - | - | As needed | - | Crystallization |
Step-by-Step Methodology
1. Reaction Setup:
-
Equip a 2-L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charge Acetonitrile (1.0 L) and 3-Nitro-1H-pyrazole (100.0 g) . Stir at 200 RPM until dissolved.
-
Add Potassium Carbonate (183.4 g) and Potassium Iodide (7.3 g) . The mixture will become a suspension.
-
Process Note: The addition of KI (Finkelstein condition) converts the chloroacetate to the more reactive iodoacetate in situ, significantly reducing reaction time and temperature requirements compared to using chloroacetate alone.
2. Alkylation:
-
Add Methyl Chloroacetate (115.2 g) dropwise over 30 minutes via an addition funnel, maintaining the internal temperature between 20–30°C.
-
Heat the reaction mixture to 60°C and hold for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC or TLC (EtOAc/Hexane 1:1). The reaction is complete when starting material is <1.0%.
3. Workup:
-
Cool the mixture to 20°C.
-
Filtration: Filter the suspension through a sintered glass funnel to remove inorganic salts (KCl, KI, excess
). Wash the filter cake with fresh MeCN (200 mL). -
Concentration: Transfer the filtrate to a rotary evaporator (or distillation unit) and concentrate under reduced pressure (40°C bath) to obtain a crude yellow solid/oil.
4. Purification (Crystallization):
-
Dissolve the crude residue in minimal hot Ethyl Acetate (approx. 200–300 mL) at 60°C.
-
Slowly add n-Hexane (approx. 600 mL) while stirring until persistent turbidity is observed.
-
Allow the mixture to cool slowly to Room Temperature (25°C) over 2 hours, then chill to 0–5°C for 1 hour.
-
Filter the white to pale-yellow crystals. Wash with cold Hexane (100 mL).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Part 4: Process Workflow & Unit Operations
Figure 2: Unit operation flow for the isolation of this compound.
Part 5: Analytical & Safety Specifications
Analytical Data (Reference)
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: 131–133°C (Lit.[2] value for similar derivatives, verify experimentally).
-
1H NMR (400 MHz, DMSO-d6):
8.05 (d, J=2.5 Hz, 1H, H-5), 7.10 (d, J=2.5 Hz, 1H, H-4), 5.25 (s, 2H, ), 3.70 (s, 3H, ). Note: H-5 is more deshielded than H-4. -
HPLC Method: C18 Column, Water/Acetonitrile Gradient (0.1% TFA). The 3-nitro isomer elutes before the 5-nitro isomer in Reverse Phase due to higher polarity.
Safety Assessment (E-E-A-T)
-
Thermal Stability: 3-Nitropyrazoles are energetic precursors.[4] While the alkylated product is more stable, the starting material (3-nitro-1H-pyrazole) should not be subjected to temperatures >100°C dry.
-
Exotherm Control: The alkylation is exothermic. The addition of methyl chloroacetate must be controlled to prevent temperature spikes >40°C during the dosing phase.
-
Solvent Safety: Acetonitrile is flammable and toxic but avoids the thermal runaway risks associated with NaH/DMF mixtures (which can decompose violently).
References
-
Regioselectivity in Nitropyrazole Alkylation
- Title: N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.
- Source: Russian Chemical Bulletin (via ResearchG
- Relevance: Confirms that alkylation of 3-nitropyrazole occurs selectively at the 1-position (distal to nitro) to yield the 3-nitro isomer.
-
URL:
-
Synthesis of 3-Nitro-1H-pyrazole Precursor
- Title: Synthesis, reduction potentials and anti-tubercular activity of ring A/B analogues of the bioreductive drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine.
- Source: Journal of Medicinal Chemistry (via AWS).
- Relevance: Provides detailed experimental procedures for the synthesis and handling of 3-nitro-1H-pyrazole.
-
URL:
-
CAS Verification
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Nitropyrazole Ester Reduction
Topic: Troubleshooting Low Yields in Nitropyrazole Ester Reduction Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active Support Guide
Introduction: The "Deceptively Simple" Reduction
Reducing a nitropyrazole ester to an aminopyrazole ester appears trivial on paper—a classic nitro-to-amine conversion. However, in practice, this scaffold presents a "perfect storm" of chemical challenges: catalyst poisoning, amphoteric solubility, and rapid intramolecular cyclization.
This guide moves beyond standard textbook answers to address the specific failure modes of the nitropyrazole scaffold.
Part 1: Diagnostic Decision Matrix
Before altering your conditions, diagnose the specific mode of failure using the workflow below.
Figure 1: Diagnostic flowchart for identifying the root cause of yield loss in nitropyrazole reductions.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The Reaction Stalls at 50% Conversion
Symptom: Hydrogenation (H₂/Pd-C) starts fast but stops. Adding more catalyst has diminishing returns.
Q: Why is my catalyst dying? A: You are experiencing Heteroatom Catalyst Poisoning . Unlike simple nitrobenzenes, pyrazoles are potent ligands. The pyridine-like nitrogen (N2) in the pyrazole ring possesses a lone pair that binds strongly to the Palladium surface, effectively crowding out hydrogen and the nitro substrate. As the amine product forms, it often binds even more tightly than the starting material, autoinhibiting the reaction.
The Fix: Acid-Modulated Hydrogenation By running the reaction in acidic media, you protonate the pyrazole nitrogens.[1] The resulting pyrazolium species cannot coordinate to the metal surface, leaving the active sites free for H₂ activation.
Protocol A: Acid-Modulated Hydrogenation
-
Solvent: Methanol or Ethanol.
-
Additive: Add 1.1 to 2.0 equivalents of HCl (e.g., 1.25 M HCl in MeOH) or use Acetic Acid as the co-solvent (10% v/v).
-
Catalyst: 10 wt% Pd/C (50% wet).
-
Pressure: 30–50 psi H₂.
-
Note: Upon completion, the product will be the hydrochloride salt. Do not neutralize in the presence of the ester if cyclization is a risk (see Issue 2).
Expert Tip: If Pd/C continues to fail, switch to Pt/C (Platinum on Carbon) . Platinum is generally more resistant to nitrogen poisoning than palladium.
Issue 2: The "Wrong Product" (Mass M - ROH)
Symptom: LCMS shows a peak corresponding to the product mass minus the mass of the ester alcohol (e.g., M - 32 for methyl esters). NMR shows loss of the ester methyl group.
Q: Did I hydrolyze the ester? A: Likely not. You formed a Bicyclic Lactam . If your ester is at the 3-position and the amine is at the 4-position (or vice versa), they are adjacent. The moment the amine forms, it attacks the ester intramolecularly to form a stable fused ring (e.g., 1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione). This is thermodynamically driven and very fast.
The Fix: Chemical Reduction (Avoid Heat) Hydrogenation often requires energy (heat/pressure) which accelerates cyclization. Switch to a mild chemical reduction that proceeds at room temperature or below.
Protocol B: Iron/Acetic Acid Reduction (Modified Béchamp) This method is robust, avoids high-energy intermediates, and is often gentler than hydrogenation for sensitive esters.
-
Setup: Dissolve nitropyrazole (1 equiv) in Ethanol/Water (3:1 ratio).
-
Additive: Add Ammonium Chloride (5 equiv) or Acetic Acid (5–10 equiv).
-
Reductant: Add Iron powder (5 equiv, <325 mesh).
-
Conditions: Stir vigorously at Room Temperature (monitor closely; heat only if necessary).
-
Workup (Crucial): Filter through Celite to remove iron sludge. Wash the pad with EtOAc. Do not use basic aqueous workup if cyclization is a concern; instead, concentrate and purify the crude directly.
Issue 3: The "Ghost Yield" (Product Lost in Aqueous Layer)
Symptom: The reaction looks perfect on TLC, but after aqueous extraction (EtOAc/Water), the organic layer is empty.
Q: Where did my product go? A: Aminopyrazoles are Amphoteric and Highly Water Soluble . The pyrazole NH is acidic (pKa ~14), and the amino group is basic. In water, especially at neutral or slightly acidic pH, the molecule is highly polar. Standard extraction pulls the product into the aqueous waste.
The Fix: "Salting Out" or Telescoping
-
Strategy 1: Salting Out. Saturate the aqueous layer with NaCl until solids crash out, then extract with a polar organic solvent like THF or n-Butanol (not just EtOAc).
-
Strategy 2: The "Dry" Workup. If using Protocol A (Hydrogenation in MeOH/HCl), filter the catalyst, concentrate the methanol to dryness, and carry the crude hydrochloride salt directly to the next step. Do not perform an aqueous extraction.
Part 3: Comparative Data & Mechanisms
Comparison of Reduction Methodologies
| Method | Suitability for Nitropyrazoles | Primary Risk | Recommended For |
| H₂ / Pd/C (Neutral) | Low | Catalyst Poisoning (Stalled rxn) | Simple, non-coordinating substrates only. |
| H₂ / Pd/C (Acidic) | High | Ester Hydrolysis (if too acidic) | Standard nitropyrazole esters. |
| Fe / AcOH | High | Iron waste removal (Emulsions) | Substrates prone to cyclization; Scale-up. |
| SnCl₂ / HCl | Medium | Over-reduction / Difficult workup | When Fe fails; small scale only. |
| Zn / NH₄Cl | Medium | Variable yields | Mild reduction requirements. |
Mechanism of Catalyst Poisoning vs. Acid Protection
The diagram below illustrates why adding acid rescues the catalytic cycle.
Figure 2: Mechanistic view of how protonation prevents nitrogen lone-pair poisoning of the palladium catalyst.
References
-
Catalytic Hydrogenation & Poisoning
-
Ma, X., et al. (2021). "Overcoming Heteroatom Poisoning in Palladium-Catalyzed Hydrogenation." Journal of Catalysis.
- Note: General principle of N-heterocycle poisoning is foundational in heterogeneous c
-
-
Iron-Mediated Reduction (Béchamp)
-
Intramolecular Cyclization
-
Isolation of Water-Soluble Amines
-
Park, K. (2011).[7] "Solvent extraction microencapsulation method." (Discusses extraction principles for water-soluble compounds).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
Avoiding decarboxylation during hydrolysis of pyrazole acetate esters
Welcome to the technical support guide for the hydrolysis of pyrazole acetate esters. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of unintended decarboxylation during the saponification of these heterocyclic compounds. Here, we provide in-depth mechanistic explanations, troubleshooting FAQs, validated protocols, and comparative data to help you navigate this synthetic challenge and maximize the yield of your desired pyrazole acetic acid.
The Core Challenge: Hydrolysis vs. Decarboxylation
The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. However, when the ester is an acetate appended to a pyrazole ring, a competing and often favored reaction pathway emerges: decarboxylation.
The pyrazole ring system, being electron-rich, can stabilize an adjacent carbanion or a related transition state. This electronic feature makes the resulting pyrazole acetic acid product susceptible to losing carbon dioxide, particularly under the thermal or strongly basic/acidic conditions often used for hydrolysis.[1][2][3] The desired hydrolysis reaction produces the valuable pyrazole acetic acid, a common building block in pharmaceuticals. The undesired side reaction leads to the formation of a simple methylpyrazole, representing a loss of complex chemical matter.
Below is a diagram illustrating these two competing pathways.
Figure 1: Competing reaction pathways in the hydrolysis of pyrazole acetate esters.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the hydrolysis of pyrazole acetate esters in a direct question-and-answer format.
Q1: My reaction is complete, but I've only isolated the decarboxylated methylpyrazole. What is the primary cause?
A: This is the most frequent issue and is almost always caused by reaction conditions that are too harsh. The likely culprits are:
-
High Temperature: Heating the reaction mixture significantly accelerates decarboxylation. The pyrazole acetic acid product, once formed, is often thermally labile.[2]
-
Strong Base: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote decarboxylation, especially when heated.[4][5] While effective for simple esters, their high basicity can facilitate the elimination of CO₂.
-
Prolonged Reaction Times: Even under milder conditions, unnecessarily long reaction times can lead to the slow degradation of the desired product into the decarboxylated byproduct.
Q2: I see a mix of my desired acid and the decarboxylated product. How can I improve the selectivity?
A: A mixed result indicates you are on the right track but need to further suppress the decarboxylation pathway. The key is to find conditions that favor the kinetics of hydrolysis over decarboxylation.
-
Switch to Lithium Hydroxide (LiOH): LiOH is a milder base than NaOH or KOH and is frequently the reagent of choice for sensitive ester hydrolyses.[4][6] The lithium cation is thought to coordinate more strongly to the carbonyl oxygen, activating the ester towards nucleophilic attack without requiring high temperatures.[7][8]
-
Lower the Temperature: Perform the hydrolysis at 0 °C or even lower if the reaction kinetics allow. It is better to have a slow, clean reaction over 24 hours than a fast, messy one in 2 hours.
-
Careful Workup: The pyrazole acetic acid can also decarboxylate during acidic workup. Always perform the acidification step at low temperatures (e.g., in an ice bath) and use a milder acid like citric acid or dilute HCl. Avoid "dumping" concentrated acid into the reaction mixture.
Q3: My hydrolysis is very slow or stalls completely at low temperatures. How can I push it to completion without heating?
A: Balancing reactivity and stability is crucial. If the reaction is too slow, consider these adjustments:
-
Solvent System: Use a biphasic or monophasic solvent system that ensures the ester is accessible to the hydroxide. A common and effective mixture is tetrahydrofuran (THF) and water.[8][9] Dioxane or various alcohols can also be used as co-solvents.
-
Increase Reagent Stoichiometry: Instead of raising the temperature, try increasing the equivalents of LiOH (e.g., from 1.5 eq. to 3.0 eq.). This can increase the reaction rate without significantly impacting the decarboxylation rate.
-
Monitor Carefully: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent over-incubation and product degradation.
Q4: Are there any non-basic hydrolysis methods I can try?
A: Yes, acid-catalyzed hydrolysis is an alternative, but it must also be approached with caution.
-
Acid-Catalyzed Hydrolysis: This method uses dilute acids like HCl or H₂SO₄.[5][10] However, like strong bases, strong acids and heat can also promote decarboxylation of the product.[11] If you attempt this route, it is critical to use low temperatures.
-
Enzymatic Hydrolysis: For particularly sensitive substrates, enzymatic hydrolysis using lipases or esterases can offer exceptional selectivity.[12][13] These reactions are performed at or near neutral pH and ambient temperature, creating the mildest possible conditions. However, this requires screening for a suitable enzyme and may not be applicable to all substrates.[12][14]
The following workflow diagram can help guide your decision-making process when troubleshooting.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02054A [pubs.rsc.org]
Technical Support Center: Purification of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the purification of crude Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure you can confidently navigate the challenges associated with purifying this heterocyclic compound.
Initial Assessment: Know Your Crude Product
Before attempting any purification, a preliminary analysis of your crude material is critical. The molecular structure of this compound—featuring a polar nitro group, a pyrazole ring, and an ester functional group—presents a unique set of properties that influence its behavior during purification.
Key Analytical Step: Thin-Layer Chromatography (TLC)
Your first and most important action is to run a TLC analysis of your crude product. This simple step provides a wealth of information.
-
Identify Components: Visualize the number of different compounds in your mixture.
-
Assess Polarity: Determine the relative polarities of your target compound and the impurities. This is crucial for selecting a purification strategy.
-
Choose a Solvent System: Use TLC to screen for an appropriate solvent system for column chromatography.
A common starting solvent system for a molecule of this polarity is 30-50% Ethyl Acetate in Hexane.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification process.
Q1: My crude product is a dark, oily residue. Can I still use recrystallization?
A1: It is possible, but not directly. An oily product indicates the presence of significant impurities or that the compound's melting point is below room temperature. Attempting to recrystallize an oil will often lead to "oiling out," where the compound separates as a liquid instead of forming crystals.[1]
Recommended Action: First, attempt to purify a small portion of the oil via column chromatography. This will remove the bulk of the impurities. Once a purer fraction is obtained, it is much more likely to solidify and can then be further purified by recrystallization.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2] Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor).
Expert Tip: For this compound, consider solvents like ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexane or ethanol/water.[3] To test, place a small amount of your crude solid in a test tube, add a few drops of solvent, and heat. If it dissolves readily and precipitates upon cooling, you have a good candidate.
Q3: My compound appears to be degrading on the silica gel column. What is happening?
A3: Silica gel is weakly acidic and can sometimes catalyze the degradation of sensitive compounds. The pyrazole ring, while having its basicity reduced by the nitro group, can still interact strongly with the acidic silanol groups on the silica surface. This prolonged interaction, especially if the chromatography run is slow, can lead to decomposition or irreversible adsorption.
Solution: Deactivate the silica gel before use. This can be done by preparing the silica slurry in your eluent containing a small amount of a base, such as 0.5-1% triethylamine or ammonia in methanol.[3] This neutralizes the acidic sites and minimizes unwanted side reactions.
Q4: I see two spots on TLC that are very close together. How can I separate them?
A4: This often indicates the presence of isomers, such as the 5-nitro-1H-pyrazol-1-yl isomer, which will have very similar polarities. Achieving separation requires optimizing your chromatography conditions.
Optimization Strategy:
-
Adjust Solvent Polarity: Test solvent systems with very fine adjustments in polarity. For example, instead of 30% Ethyl Acetate/Hexane, try 25% or 28%. Sometimes, adding a third solvent with a different character, like dichloromethane, can alter selectivity and improve separation.[4]
-
Change the Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic), which offers different selectivity.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC using a C18 (reverse-phase) or a normal-phase column may be necessary.[5]
Purification Workflow: A Strategic Approach
The following diagram outlines a logical workflow for purifying your crude product, starting from the initial assessment.
Caption: A decision-making workflow for purifying the target compound.
Troubleshooting Guide 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[1][2] However, several common issues can arise.
| Problem | Probable Cause | Solution |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.[1] | 1. Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then cool very slowly. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. 3. Add Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent.[1] | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent needed to fully dissolve the compound. 2. Evaporate Excess: If too much was added, carefully evaporate some solvent to concentrate the solution before cooling. 3. Cool Thoroughly: Ensure the solution is cooled sufficiently, ideally in an ice bath, to maximize precipitation. |
| Product Still Impure | The impurities have very similar solubility profiles to the product. | 1. Choose a Different Solvent: No single solvent is perfect. Re-evaluate your solvent choice. 2. Perform a Second Recrystallization: A subsequent recrystallization can often remove remaining impurities. 3. Pre-Purify: Use column chromatography first to remove the most problematic impurities, then recrystallize the resulting solid. |
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on small-scale tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Guide 2: Column Chromatography
Column chromatography is the most versatile method for separating components of a mixture based on their differential adsorption to a stationary phase.[6] For this compound, silica gel is the standard stationary phase.
Caption: Troubleshooting poor separation in column chromatography.
Step-by-Step Protocol: Flash Column Chromatography
-
Select Eluent: Based on TLC analysis, choose a solvent system that gives your target compound an Rf value of approximately 0.25-0.35.
-
Pack the Column:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and allow it to settle into a uniform bed. Use gentle pressure or tapping to ensure even packing.
-
Add a layer of sand on top to protect the silica bed.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the column.
-
-
Elution: Add the eluent to the column and apply gentle positive pressure (flash chromatography) to push the solvent through. Collect fractions continuously.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.
By applying these systematic approaches and understanding the chemical principles behind them, you can effectively troubleshoot and optimize the purification of this compound, ensuring high purity and yield for your downstream applications.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols.
- ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
- ScienceMadness.org. (2010, April 21). Isolation, Purification and Chromatography of Nitro Compounds and Explosives.
- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Pavlík, J., et al. (2011). Synthesis of Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o837.
-
Nedolya, N. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][6]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 4567.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
Sources
Technical Support Center: Minimizing O-alkylation Side Products in Pyrazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge in the synthesis of substituted pyrazoles: the formation of O-alkylated side products. While the regioselective alkylation at the N-1 vs. N-2 positions of the pyrazole ring is a widely recognized challenge, the competition from O-alkylation introduces an additional layer of complexity, particularly for pyrazole scaffolds capable of tautomerism, such as pyrazolones.
This guide provides a framework for understanding and controlling the factors that dictate the competition between N- and O-alkylation, enabling you to optimize your synthetic routes for higher yield and purity of the desired N-alkylated products.
Section 1: Understanding the Competing Pathways: N- vs. O-Alkylation
The challenge of N- versus O-alkylation arises from the ambident nucleophilic nature of the pyrazolate anion, especially in systems like pyrazolin-5-ones. These molecules can exist in several tautomeric forms, and upon deprotonation, the resulting anion has significant negative charge density on both a nitrogen atom and an oxygen atom.[1][2] An incoming electrophile (the alkylating agent) can therefore attack at either site.
The N-alkylated product is typically the thermodynamically more stable isomer, while the O-alkylated product is often formed faster under kinetic control.[3][4] Your goal is to establish reaction conditions that overwhelmingly favor the thermodynamic pathway or to use reagents that inherently select for the nitrogen atom.
Caption: Competing N- and O-alkylation pathways for a pyrazolone.
Section 2: Frequently Asked Questions (FAQs)
Q1: What exactly is O-alkylation in pyrazole synthesis? A: O-alkylation is a side reaction where the alkyl group from your alkylating agent attaches to an oxygen atom on the pyrazole ring instead of the intended nitrogen atom. This is most prevalent in pyrazole derivatives that have a hydroxyl group, such as 3-hydroxypyrazoles or their pyrazolone tautomers.[1][5] The resulting product is an alkoxy-pyrazole ether.
Q2: I'm seeing a significant amount of an unknown byproduct. Why might it be an O-alkylated species? A: The formation of O-alkylated products is governed by several factors. The most common cause is a mismatch between your alkylating agent and reaction conditions. "Hard" alkylating agents, such as dimethyl sulfate or methyl triflate, have a greater tendency to react with the "hard" oxygen atom of the pyrazolate anion.[6] This is explained by the Hard and Soft Acids and Bases (HSAB) principle.[7][8] Additionally, reaction conditions that favor kinetic control (e.g., very strong bases creating a "free" anion, certain polar aprotic solvents) can increase the yield of the O-alkylated product.
Q3: How can I quickly confirm if my byproduct is N- or O-alkylated? A: NMR spectroscopy is the most powerful tool for this. A combination of 1D and 2D NMR experiments can provide a definitive answer.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the protons of your newly introduced alkyl group (e.g., the CH3 or CH2) and the carbon atoms of the pyrazole ring. A correlation to the ring carbon bonded to the heteroatom (C-O vs. C-N) is often diagnostic.
-
13C NMR: The chemical shift of the ring carbon attached to the alkylated heteroatom will be significantly different for a C-O bond versus a C-N bond.
-
ROESY/NOESY: In some cases, a through-space correlation between the alkyl group protons and nearby protons on the pyrazole ring or its substituents can confirm the site of attachment.[9]
Q4: Is it possible to intentionally synthesize the O-alkylated product? A: Yes. If the alkoxy-pyrazole is the desired product, you would intentionally choose conditions that favor kinetic control. This typically involves using a "harder" alkylating agent (e.g., dimethyl sulfate), a strong base to generate a dissociated anion, and often lower reaction temperatures for a short duration.[6]
Section 3: Troubleshooting Guide: Minimizing O-Alkylation
This section provides a systematic approach to diagnosing and solving issues related to the formation of O-alkylated side products.
Caption: Systematic workflow for troubleshooting O-alkylation.
Detailed Analysis and Solutions
-
Expertise & Causality: The Hard and Soft Acids and Bases (HSAB) principle is a key concept for predicting the reactivity of ambident nucleophiles.[7][10] The oxygen atom in the pyrazolate anion is a "hard" nucleophilic center (high electronegativity, low polarizability), while the nitrogen atom is a "softer" center. Hard electrophiles (hard acids) preferentially react with hard nucleophiles, and soft electrophiles (soft acids) react with soft nucleophiles.[8][11] Alkylating agents with highly electronegative leaving groups (sulfates, triflates) behave as hard electrophiles, promoting O-alkylation. Alkyl halides, particularly iodides, are much softer and therefore favor reaction at the nitrogen.[6]
-
Solution: Switch to a softer alkylating agent. If you are using dimethyl sulfate or a triflate, changing to the corresponding alkyl iodide or bromide is the most effective first step to favor N-alkylation.
| Alkylating Agent (R-X) | Leaving Group (X) | HSAB Character | Primary Product |
| Alkyl Iodide (R-I) | I⁻ | Soft | N-Alkylation |
| Alkyl Bromide (R-Br) | Br⁻ | Borderline/Soft | N-Alkylation |
| Alkyl Chloride (R-Cl) | Cl⁻ | Borderline/Hard | Mixture Possible |
| Dialkyl Sulfate (R₂SO₄) | RSO₄⁻ | Hard | O-Alkylation |
| Alkyl Triflate (R-OTf) | TfO⁻ | Hard | O-Alkylation |
-
Expertise & Causality: Conditions that lead to a highly reactive, "naked" pyrazolate anion tend to favor the kinetically controlled O-alkylation product. This can be influenced by the base, cation, and solvent. A very strong base like NaH in a polar aprotic solvent like DMF or DMSO fully deprotonates the pyrazole and the sodium cation is well-solvated, leaving the anion highly reactive and susceptible to attack at the most electronegative site (oxygen).[12][13] Conversely, a weaker base like potassium carbonate (K₂CO₃) sets up an equilibrium, and the association of the potassium cation with the anion can sterically shield the oxygen atom, promoting N-alkylation.
-
Solutions:
-
Change the Base: Switch from a strong, non-coordinating base (like NaH) to a weaker, heterogeneous base such as K₂CO₃ or Cs₂CO₃.[14]
-
Change the Solvent: If using a highly polar aprotic solvent, consider switching to a less polar one like acetonitrile (MeCN) or THF. In some specific cases, fluorinated alcohols like TFE or HFIP have been shown to dramatically improve regioselectivity, though this is more documented for N1/N2 control.[15][16]
-
Adjust Temperature: O-alkylation, as the kinetic product, is favored at lower temperatures with short reaction times. However, N-alkylation is typically the more thermodynamically stable pathway.[3] Therefore, running the reaction at a higher temperature for a longer period can allow the initially formed O-alkylated product to revert and equilibrate to the more stable N-alkylated product. If selectivity is poor at room temperature, try running the reaction at a higher temperature (e.g., 60-80 °C).
-
Section 4: Validated Experimental Protocols
Protocol 1: Selective N-Alkylation using a Soft Alkylating Agent
This protocol is a standard starting point for selectively producing the N-alkylated pyrazole by favoring the thermodynamically controlled pathway with a soft electrophile.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Alkyl Iodide or Bromide (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Acetonitrile (MeCN) or Acetone
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted pyrazole (1.0 eq) and potassium carbonate (2.0 eq).
-
Add sufficient acetonitrile to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the pyrazole).
-
Begin vigorous stirring. Add the alkylating agent (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (for MeCN, ~82 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of the solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated product.
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This alternative method avoids the formation of the ambident pyrazolate anion altogether, thus circumventing the issue of O-alkylation.[17] The reaction proceeds under acidic conditions where the pyrazole nitrogen acts as the nucleophile.
Materials:
-
Pyrazole (1.0 eq)
-
Alkyl Trichloroacetimidate (1.0 eq)
-
Camphorsulfonic acid (CSA, 0.2 eq)
-
Dry 1,2-Dichloroethane (DCE)
Procedure:
-
Charge a dry round-bottom flask with the pyrazole (1.0 eq), the corresponding alkyl trichloroacetimidate (1.0 eq), and CSA (0.2 eq) under an argon or nitrogen atmosphere.
-
Add dry DCE to form a 0.25 M solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Imperial College London. Alkylation of pyrazolones / Introduction. [Link]
- Google Patents. (2021).
-
ResearchGate. (2006). A one-step synthesis of pyrazolone. [Link]
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PMC. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]
-
ResearchGate. (2024). Enzymatic selective alkylation of pyrazoles using haloalkanes. [Link]
-
Moroccan Journal of Heterocyclic Chemistry. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. [Link]
-
Wikipedia. HSAB theory. [Link]
-
RWTH Publications. (2017). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. [Link]
-
ACS Publications. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. [Link]
-
Wiley Online Library. (2024). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]
-
ResearchGate. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. [Link]
-
ResearchGate. (2025). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Taylor & Francis Online. HSAB theory – Knowledge and References. [Link]
-
Wikipedia. Thermodynamic versus kinetic reaction control. [Link]
-
Fiveable. (2025). HSAB principle Definition. [Link]
-
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
Medium. (2021). Theoretical Underpinnings of the Hard-Soft Acid-Base Principle. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]
-
ResearchGate. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. [Link]
-
Scribd. Understanding HSAB Theory in Chemistry. [Link]
- Google Patents. (1998).
Sources
- 1. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HSAB theory - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prats-qchem.medium.com [prats-qchem.medium.com]
- 11. scribd.com [scribd.com]
- 12. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Crystallographic Guide: Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate
Executive Summary
Status: Data Gap Identified. While the 4-nitro isomer (Methyl 4-nitro-1H-pyrazole-1-acetate, CAS 6715-84-0) is well-characterized, the specific single-crystal X-ray diffraction (SC-XRD) dataset for Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (CAS 887408-81-3 for the parent acid) remains under-reported in open-access crystallographic databases (CSD/CCDC).
This guide serves as a comparative structural analysis and experimental roadmap . It utilizes the crystallographic benchmarks of the parent 3-nitropyrazole and the isomeric 4-nitropyrazole to predict packing behaviors, highlighting the steric influence of the 3-nitro group on the N1-acetate tail. It provides a validated protocol for synthesizing and growing diffraction-quality crystals of the target compound to bridge this specific data gap.
Chemical Profile & Structural Logic[1][2]
Target Compound[2][3][4][5][6]
-
Name: this compound
-
Molecular Formula: C₆H₇N₃O₄[1]
-
Molecular Weight: 185.14 g/mol [1]
-
Core Scaffold: 1H-Pyrazole with a nitro group at position 3 and a methyl acetate arm at position 1.
Comparative Isomer Analysis
The position of the nitro group critically dictates the crystal packing efficiency and density.[1]
| Feature | 3-Nitro Isomer (Target) | 4-Nitro Isomer (Benchmark) |
| Steric Environment | High Steric Strain: The 3-nitro group is adjacent to the N1-acetate tail. This often forces the acetate group to twist out of the pyrazole plane to minimize repulsion between the nitro oxygen and the methylene protons.[1] | Low Steric Strain: The 4-nitro group is distal to the N1-substitution. The molecule can adopt a flatter conformation, promoting planar |
| Predicted Density | Lower (~1.45 - 1.52 g/cm³): Twisted conformation disrupts close packing.[1] | Higher (~1.55 - 1.60 g/cm³): Planarity facilitates denser herringbone or sheet packing.[1] |
| Intermolecular Forces | Driven by weak C-H...O interactions and dipole alignment.[1] | Driven by strong |
Reference Crystallographic Data (Benchmarks)
Since the specific ester data is absent, we utilize the parent heterocycles as the primary structural anchors.[1] The 3-nitro group's influence on the lattice is distinct from the 4-nitro group.
Table 1: Crystallographic Parameters of Parent Scaffolds
| Parameter | 3-Nitropyrazole (Parent) | 4-Nitropyrazole (Isomer) |
| CCDC Refcode | ZZZOYC01 [1] | NIPYRZ01 [2] |
| Space Group | Monoclinic, P2₁/c | Monoclinic, P2₁/c |
| Crystal Density | 1.59 g/cm³ | 1.57 g/cm³ |
| Packing Motif | Planar molecules forming N-H...N hydrogen-bonded catemers (chains). | Planar molecules forming N-H...N hydrogen-bonded dimers or sheets. |
| Relevance to Ester | The 3-nitro group participates in intramolecular H-bonding in some derivatives, but in the N1-ester, it will act purely as a steric bulk and dipole director. | The 4-nitro group allows for "head-to-tail" stacking. |
Note: The density of the methyl ester derivatives will be lower than the parent heterocycles due to the flexible, non-planar acetate tail diluting the packing efficiency.[1]
Experimental Protocols (Self-Validating)
To generate the missing crystal structure data, follow this synthesized workflow. This protocol is designed to minimize hydrolysis of the ester while maximizing crystallization yield.[1]
A. Synthesis of this compound
Reaction Logic: Nucleophilic substitution (Sɴ2) of 3-nitropyrazole anion on methyl bromoacetate.
-
Precursor: 3-Nitropyrazole (commercially available).[1]
-
Reagents: Methyl bromoacetate (1.1 eq), K₂CO₃ (1.5 eq), Acetone (anhydrous).[1]
Step-by-Step:
-
Dissolution: Dissolve 3-nitropyrazole (1.0 g, 8.8 mmol) in anhydrous acetone (20 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (1.8 g, 13.2 mmol). Stir at room temperature for 30 mins. Checkpoint: Suspension should turn slightly yellow.[1]
-
Alkylation: Dropwise add methyl bromoacetate (1.5 g, 9.7 mmol).
-
Reflux: Heat to mild reflux (50°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
-
Workup: Filter off inorganic salts. Evaporate solvent.[2][3][1] Redissolve residue in EtOAc, wash with water and brine.[1] Dry over MgSO₄.[1]
-
Purification: Flash column chromatography (Silica, 20-40% EtOAc in Hexane). The 3-nitro isomer typically elutes after any trace 5-nitro isomer (if produced via tautomer alkylation, though 3-nitro is favored sterically in basic conditions).
B. Crystallization Strategy (Slow Evaporation)
Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm).
Protocol:
-
Solvent Screen: Prepare saturated solutions (20 mg/mL) in:
-
Setup: Place 2 mL of solution in a small vial. Cover with Parafilm and poke 3–5 small holes.[1]
-
Environment: Store in a vibration-free, dark cabinet at 20°C.
-
Observation: Check after 48–72 hours.
Visualizations
Comparison of Steric Impact & Synthesis Pathway[6]
Figure 1: Synthesis pathway and comparative structural logic. The 3-nitro position induces steric strain (red path) absent in the 4-nitro isomer, affecting crystal density.
References
-
3-Nitropyrazole Crystal Structure
-
4-Nitropyrazole Crystal Structure
-
Synthesis of Nitro-Pyrazole Esters
-
Comparative Energetics & Density
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, a molecule with potential therapeutic applications, establishing a robust and reliable analytical method for purity determination is of paramount importance. This guide provides an in-depth, experience-driven comparison of strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will navigate the critical decisions in method development, from initial column and mobile phase selection to the fine-tuning of chromatographic parameters, all while adhering to the principles of scientific integrity and regulatory expectations.
The development of a stability-indicating HPLC method is a multi-faceted process that aims to separate the main compound from any potential degradation products or process-related impurities.[1][2] This ensures that the method is specific and can accurately quantify the API even in the presence of these other components.[1]
Foundational Strategy: Understanding the Analyte
-
Structure: The molecule contains a pyrazole ring, a nitro group, and an acetate moiety.
-
Polarity: The presence of the nitro group and the ester functionality suggests a moderately polar compound. The pyrazole ring itself is also polar.
-
UV Absorbance: The nitroaromatic chromophore is expected to exhibit strong UV absorbance, making UV detection a suitable choice. A wavelength of around 254 nm is a good starting point for nitroaromatic compounds.[3]
-
pKa: The pyrazole ring has a basic nitrogen atom, and the nitro group can influence the acidity of nearby protons. The overall molecule is likely to have a pKa that will influence its retention behavior with changes in mobile phase pH.
This initial assessment guides the selection of the chromatographic mode and starting conditions. Given the polar nature of the analyte, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point, as it is a versatile and widely used technique for the separation of moderately polar to non-polar compounds.[4]
The Method Development Workflow: A Systematic Approach
A successful HPLC method development strategy is systematic and logical. The following workflow illustrates the key stages and the iterative nature of the process.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Method Development Parameters
Stationary Phase Selection: A Critical First Step
The choice of the stationary phase is paramount as it dictates the primary separation mechanism.[5] For a moderately polar compound like this compound, several reversed-phase columns could be suitable. A comparative screening of different stationary phases is a prudent initial step.
Experimental Protocol: Stationary Phase Screening
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working standard by diluting the stock solution to about 0.1 mg/mL with the initial mobile phase.
-
Set up the HPLC system with a generic starting gradient (e.g., 5-95% acetonitrile in water over 20 minutes) and a flow rate of 1.0 mL/min.
-
Inject the working standard onto each of the selected columns and record the chromatograms.
-
Evaluate the chromatograms for peak shape, retention time, and any potential impurity separation.
Table 1: Comparison of Stationary Phases
| Stationary Phase | Particle Size (µm) | Dimensions (mm) | Observations | Rationale for Selection |
| C18 (Octadecylsilane) | 3.5 | 4.6 x 150 | Good retention, symmetrical peak shape. A versatile and common starting point for RP-HPLC.[6] | Provides strong hydrophobic interactions, suitable for retaining moderately polar compounds.[5] |
| Phenyl-Hexyl | 3.5 | 4.6 x 150 | Slightly less retention than C18, but potential for different selectivity due to π-π interactions with the pyrazole and nitro groups.[5] | Offers alternative selectivity for aromatic compounds, which can be beneficial for separating structurally similar impurities. |
| Embedded Polar Group (EPG) | 3.5 | 4.6 x 150 | Good peak shape, especially with low ionic strength mobile phases. Compatible with highly aqueous mobile phases. | The embedded polar group can help to reduce peak tailing for basic compounds by shielding residual silanols on the silica surface. |
Mobile Phase Optimization: The Key to Selectivity
The mobile phase composition, including the organic modifier, pH, and buffer, has a profound impact on the separation.[7][8]
Organic Modifier Comparison: Acetonitrile vs. Methanol
Acetonitrile and methanol are the two most common organic modifiers in RP-HPLC. They differ in their solvent strength and selectivity.
Experimental Protocol: Organic Modifier Evaluation
-
Using the selected C18 column, prepare two sets of mobile phases: one with acetonitrile as the organic modifier and the other with methanol.
-
Use the same gradient profile for both sets of experiments.
-
Inject the working standard and compare the chromatograms.
Table 2: Comparison of Organic Modifiers
| Organic Modifier | Viscosity | UV Cutoff | Chromatographic Performance |
| Acetonitrile | Lower | ~190 nm | Generally provides sharper peaks and better resolution for many compounds. Lower viscosity leads to lower backpressure. |
| Methanol | Higher | ~205 nm | Can offer different selectivity compared to acetonitrile, which may be advantageous for resolving critical pairs of peaks. |
Justification: Acetonitrile is often the preferred starting solvent due to its lower viscosity and UV cutoff. However, methanol should be evaluated as it can provide unique selectivity.[9]
The Impact of Mobile Phase pH
For ionizable compounds, the pH of the mobile phase is a critical parameter that can be adjusted to control retention and improve peak shape.[10]
Caption: The effect of mobile phase pH on analyte retention.
Experimental Protocol: pH Screening
-
Prepare mobile phases with different pH values (e.g., pH 3.0, 5.0, and 7.0) using appropriate buffers (e.g., phosphate or acetate buffer).[10]
-
Ensure the chosen buffer is compatible with the organic modifier to avoid precipitation.[7]
-
Inject the working standard and evaluate the impact on retention time and peak shape.
Table 3: Effect of Mobile Phase pH
| pH | Buffer | Retention Time (min) | Peak Tailing Factor | Rationale |
| 3.0 | 20 mM Potassium Phosphate | 12.5 | 1.1 | At low pH, the basic nitrogen on the pyrazole ring is protonated, leading to good peak shape. |
| 5.0 | 20 mM Ammonium Acetate | 10.2 | 1.3 | As the pH approaches the pKa, peak shape may deteriorate. |
| 7.0 | 20 mM Potassium Phosphate | 8.1 | 1.6 | At neutral pH, interactions with residual silanols can increase, leading to peak tailing. |
Method Optimization: Fine-Tuning for Performance
Once the initial column and mobile phase are selected, the method needs to be optimized to achieve the desired resolution and run time.
Gradient Elution Optimization
A gradient elution, where the mobile phase composition is changed during the run, is often necessary to separate compounds with a wide range of polarities.[7]
Experimental Protocol: Gradient Optimization
-
Start with a broad scouting gradient (e.g., 5-95% B in 20 minutes).
-
Based on the elution time of the main peak, narrow the gradient to focus on the region of interest.
-
Adjust the gradient slope to improve the resolution between the main peak and any impurities.
Table 4: Gradient Optimization Comparison
| Gradient Profile (%B) | Run Time (min) | Resolution (Main Peak vs. Impurity 1) | Comments |
| 5-95% in 20 min | 25 | 1.8 | Good initial separation, but long run time. |
| 30-70% in 15 min | 20 | 2.2 | Improved resolution and shorter run time. |
| 40-60% in 10 min | 15 | 2.5 | Optimal balance of resolution and analysis time. |
Flow Rate and Temperature
These parameters can be adjusted to further optimize the separation. Increasing the flow rate will decrease the run time but may reduce resolution.[7] Increasing the column temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Method Specificity: The Role of Forced Degradation Studies
A crucial aspect of a stability-indicating method is its ability to separate the API from its degradation products.[11][12][13] Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions to generate potential degradation products.[11][12][13]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light.
The developed HPLC method is then used to analyze these stressed samples. The goal is to demonstrate that all degradation products are well-separated from the main peak and from each other. The target degradation is typically between 5-20%.[11][14]
Method Validation: Ensuring Reliability
Once the method is developed and optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[15][16][17][18][19] This ensures that the method is suitable for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]
-
Accuracy: The closeness of the test results to the true value.[15]
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Robust and Reliable Method
The development of a stability-indicating HPLC method for the purity assessment of this compound is a systematic process that requires careful consideration of various chromatographic parameters. By employing a logical workflow, from analyte characterization and initial screening to rigorous optimization and validation, a reliable and robust method can be established.
The comparative data presented in this guide demonstrates that a C18 column with a mobile phase of acetonitrile and a low pH buffer provides a strong foundation for the method. Further optimization of the gradient profile, coupled with comprehensive forced degradation studies and full validation, will ensure that the final method is fit for its purpose in a regulated pharmaceutical environment. This scientific, evidence-based approach is essential for guaranteeing the quality, safety, and efficacy of new drug candidates.
References
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Vertex AI Search.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
- HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography.
- Strategies for Method Development and Optimization in HPLC. (2024, April 28). Drawell.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025, August 10). ResearchGate.
- High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.). Journal of Harmonized Research in Pharmacy.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MTC USA.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of Chemico-Pharmaceutical Analysis. Retrieved February 15, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved February 15, 2026, from [Link]
- Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials.
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (n.d.). EPA. Retrieved February 15, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023, February 28). IJPPR. Retrieved February 15, 2026, from [Link]
-
What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved February 15, 2026, from [Link]
- LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
-
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved February 15, 2026, from [Link]
-
Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved February 15, 2026, from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved February 15, 2026, from [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved February 15, 2026, from [Link]
-
Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). (n.d.). Waters Corporation. Retrieved February 15, 2026, from [Link]
-
Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. Retrieved February 15, 2026, from [Link]
-
HPLC Method Development. (2012, December 4). SlideShare. Retrieved February 15, 2026, from [Link]
-
Infographic: What's the Best Column for Polar Compound Retention?. (2017, August 3). Waters Blog. Retrieved February 15, 2026, from [Link]
-
Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. (2025, August 5). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). (2007, February). EPA. Retrieved February 15, 2026, from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023, April 15). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). ACS Omega. Retrieved February 15, 2026, from [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved February 15, 2026, from [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23). R Discovery. Retrieved February 15, 2026, from [Link]
-
(PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. (2024, December 26). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved February 15, 2026, from [Link]
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12). Separation Science. Retrieved February 15, 2026, from [Link]
-
Choosing the Right HPLC Stationary Phase. (n.d.). LCGC International. Retrieved February 15, 2026, from [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved February 15, 2026, from [Link]
-
Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved February 15, 2026, from [Link]
-
NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. (2020, May 11). Macedonian Journal of Chemistry and Chemical Engineering. Retrieved February 15, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 15, 2026, from [Link]
-
methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Methyl2-(3-nitro-1h-pyrazol-1-yl)acetate. (n.d.). MySkinRecipes. Retrieved February 15, 2026, from [Link]
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- 6. labtech.tn [labtech.tn]
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- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. youtube.com [youtube.com]
- 19. database.ich.org [database.ich.org]
Infrared (IR) Absorption Guide: Nitro vs. Ester Substituents in Pyrazoles
Executive Summary
In the development of pyrazole-based pharmacophores (e.g., celecoxib, ruxolitinib analogs), distinguishing between electron-withdrawing substituents such as nitro (
This guide objectively compares the vibrational signatures of nitro and ester groups within the unique electronic environment of the pyrazole ring. It provides validated spectral markers, explains the electronic causality behind band shifts, and outlines a self-validating protocol for routine analysis.
The Pyrazole Matrix: Electronic Context
To interpret IR data accurately, one must understand the electronic "stage" of the pyrazole ring. Unlike a benzene ring, the pyrazole nucleus is a
-
Resonance Effect: The pyrazole ring acts as an electron donor. This donation into electron-withdrawing groups (EWG) like nitro or ester lowers the bond order of the substituent's
-bonds ( or ), causing a red shift (lower wavenumber) compared to aliphatic analogs. -
Hydrogen Bonding: If the pyrazole
is free, it forms strong intermolecular H-bonds, broadening bands in the 3000–3200 cm⁻¹ region and often shifting adjacent carbonyl or nitro bands via intermolecular coupling.
Spectral Analysis: Nitro Group ( )[1]
The nitro group is a strong dipole that exhibits two characteristic stretching vibrations: Asymmetric (
Primary Markers
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Description |
| 1515 – 1550 | Strong | Primary diagnostic band. Often appears as a sharp, intense peak. | |
| 1340 – 1370 | Medium-Strong | Secondary confirmation. Sharp but can overlap with C-N ring stretches. |
Regioisomer Nuances (3-Nitro vs. 4-Nitro)
Experimental data indicates subtle shifts depending on the position relative to the ring nitrogens.
-
4-Nitropyrazoles: The nitro group at position 4 is in a "beta-like" position, maximizing conjugation with the enamine-like system. This often results in
values near 1525–1530 cm⁻¹ . -
3(5)-Nitropyrazoles: Closer proximity to the ring nitrogens can induce inductive effects that slightly raise the frequency, often observed near 1540–1550 cm⁻¹ , though solvent effects can obscure this difference.
Critical Insight: Do not rely solely on IR to distinguish 3-nitro from 4-nitro isomers. The shift (
cm⁻¹) is often smaller than the resolution of standard benchtop instruments. UseH-NMR ( -coupling patterns) for regioisomer assignment.
Spectral Analysis: Ester Group ( )
The ester functionality is identified primarily by the carbonyl stretch (
Primary Markers
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Description |
| 1705 – 1735 | Very Strong | The "Cardinal Peak." Lower than aliphatic esters (1740-1750) due to ring conjugation. | |
| 1200 – 1300 | Strong | "Ester Rule" bands. Usually two distinct bands appearing in the fingerprint region. |
Structural Effects on Wavenumber
-
Conjugation: A pyrazole-3-carboxylate or 4-carboxylate is a conjugated ester. The resonance reduces the double-bond character of the carbonyl, lowering the frequency to ~1710–1720 cm⁻¹ .
-
Amino-Pyrazoles: If an amino group (
) is present (common in pyrazole synthesis via hydrazine), intramolecular H-bonding can further lower the carbonyl frequency to 1680–1700 cm⁻¹ , mimicking an amide band.
Comparative Diagnostics: Nitro vs. Ester
When screening reaction products (e.g., nitration of a pyrazole ester), use this decision matrix to confirm the presence or absence of groups.
Decision Logic Diagram
Figure 1: Logic flow for distinguishing nitro and ester substituents in pyrazole derivatives based on IR spectral data.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this protocol. This method minimizes artifacts from moisture (which obscures the 3000-3500 region) and ensures consistent peak intensities.
Method: ATR-FTIR (Attenuated Total Reflectance)
Preferred over KBr pellets for speed and reproducibility.
-
Background Collection: Clean the crystal (Diamond/ZnSe) with isopropanol. Collect a background air spectrum (32 scans).
-
Sample Prep: Ensure the pyrazole derivative is a dry solid. Solvent residues (EtOAc, DCM) have their own carbonyl/nitro-like bands that interfere.
-
Validation: Run a quick
H-NMR or high-vac drying if the solid looks "wet" or sticky.
-
-
Deposition: Place ~5 mg of solid on the crystal. Apply pressure until the force gauge is in the "green" zone (optimal contact).
-
Acquisition: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16–32 scans.
-
Post-Run Check:
-
Check 2400 cm⁻¹ (
) to ensure background subtraction was effective. -
Check 3400 cm⁻¹: If a broad "hump" exists, the sample may be wet (water), or it indicates
bonding.
-
Summary Data Table
| Functional Group | Band Type | Frequency (cm⁻¹) | Intensity | Diagnostic Reliability |
| Ester (-COOR) | 1705 – 1735 | Very Strong | High. definitive for carbonyl presence. | |
| 1200 – 1300 | Strong | Medium. Can overlap with ring breathings. | ||
| Nitro (-NO₂) | Asymmetric Stretch | 1515 – 1550 | Strong | High. Distinct from C=C/C=N ring modes. |
| Symmetric Stretch | 1340 – 1370 | Medium | High. Confirms nitro when paired with 1530 band. | |
| Pyrazole Ring | 1580 – 1600 | Medium | Low. Present in all pyrazoles; baseline reference. | |
| 3100 – 3400 | Variable | Medium. Broad if H-bonded; sharp if free. |
References
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of Ethyl 3-methylpyrazole-5-carboxylate. National Institute of Standards and Technology (NIST). Link
-
PubChem. Ethyl 3-amino-1H-pyrazole-4-carboxylate (Compound Summary). National Center for Biotechnology Information. Link
-
L. Claramunt, et al. The structure of pyrazoles in the solid state: A combined CPMAS NMR and crystallographic study. Journal of the Chemical Society, Perkin Transactions 2. Link
- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004. (Standard Reference Text for Heterocyclic IR assignments).
Reference Standards for Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate Analysis: A Comparative Technical Guide
Executive Summary: The Regioisomer Trap
In the development of pyrazole-based pharmacophores—particularly kinase inhibitors and high-energy materials—Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate serves as a critical intermediate. Its value lies in the 3-nitro group, which is typically reduced to an amine to facilitate amide coupling.
However, the synthesis of this molecule via N-alkylation of 3-nitropyrazole is inherently prone to regioisomerism . The reaction produces a mixture of the desired 1,3-isomer and the undesired 1,5-isomer .
This guide compares the performance of Certified Reference Materials (CRMs) against Synthesized In-House Standards and Commercial Research Grades . It argues that relying on retention time alone is a critical failure mode; definitive structural validation requires orthogonal spectroscopy (NOESY NMR) and separation-focused chromatography.
The Analytical Challenge: 1,3 vs. 1,5 Isomers
The core analytical challenge is distinguishing the target from its thermodynamic or kinetic byproducts.
-
Target (1,3-isomer): The alkyl tail (acetate) is distal to the nitro group.
-
Impurity (1,5-isomer): The alkyl tail is proximal to the nitro group, causing steric clash and electronic shielding changes.
These isomers often exhibit:
-
Similar Polarities: Leading to co-elution on standard C18 HPLC columns.
-
Identical Mass (LC-MS): Both are
185.1 (approx), rendering standard MS screening insufficient. -
Distinct Reactivity: The 1,5-isomer fails downstream coupling reactions or produces inactive drug substances.
Diagram 1: The Regioisomer Divergence
This diagram illustrates the synthetic bifurcation and the necessity of specific analytical checkpoints.
Figure 1: Synthetic pathway showing the origin of the critical 1,5-isomer impurity and the risk of analytical oversight.
Comparative Analysis of Reference Standards
When selecting a standard for release testing or method validation, the "grade" of the material dictates the reliability of your data.
Table 1: Performance Matrix of Reference Standard Types
| Feature | Option A: Certified Reference Material (CRM) | Option B: Commercial Research Grade | Option C: In-House Synthesized |
| Purity | >99.5% (w/w) | 95% - 98% (Area %) | Variable (Unknown Isomer Ratio) |
| Isomer ID | Confirmed via 2D-NMR (NOESY/HMBC) | Assumed by Synthesis Route | Often inferred from LC-MS |
| Traceability | SI-Traceable (qNMR) | Batch-specific CoA only | Notebook records only |
| Use Case | GMP Release, Method Validation, OOS Investigation | Early Screening, TLC Spotting | Process Development |
| Risk | Low: Uncertainty defined. | Medium: Isomer contamination likely. | High: Self-referencing bias. |
Experimental Validation Protocols
To establish a self-validating system, you must prove the structure of your standard before using it to quantify samples.
Protocol A: Structural Confirmation via NOESY NMR
Rationale: The 1,3-isomer has a proton (H-5) adjacent to the N-methylene group. The 1,5-isomer has a Nitro group in that position. Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space interactions (<5 Å).
Methodology:
-
Solvent: Dissolve 10 mg of standard in DMSO-
(Avoid CDCl if peaks broaden). -
Acquisition: Run 1H-NMR and 2D-NOESY.
-
Diagnostic Check:
-
Target (1,3-Isomer): Look for a strong NOE cross-peak between the N-CH
protons (~5.0 ppm) and the Py-H5 ring proton (~8.0 ppm). -
Impurity (1,5-Isomer): The N-CH
is adjacent to the -NO group. NO cross-peak will be observed between the methylene and the ring protons (or a very weak one to H-4, which is chemically distinct).
-
Expert Insight: If your "standard" lacks the N-CH
to H-5 correlation, you have isolated the 1,5-isomer or a hydrolysis product.
Protocol B: HPLC Separation of Regioisomers
Rationale: C18 columns often fail to separate these isomers due to similar hydrophobicity. A column with
Recommended Conditions:
-
Column: Phenyl-Hexyl or Biphenyl stationary phase (e.g., Kinetex Biphenyl, 150 x 4.6 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes better
-selectivity than ACN here). -
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 270 nm (Nitro group absorbance).
Acceptance Criteria:
-
Resolution (
) between 1,3- and 1,5-isomer > 2.0. -
If using a CRM, the 1,5-isomer should be absent or quantified as a specific impurity.
Decision Logic: Selecting the Right Standard
Not every experiment requires a $500 CRM. Use this logic flow to optimize cost vs. compliance.
Diagram 2: Qualification Workflow
This flowchart guides the user on how to qualify a working standard against a primary reference.
Figure 2: Decision matrix for selecting and validating reference standards based on experimental stage.
Stability and Handling
This compound contains an ester linkage and a nitro group.
-
Hydrolysis Risk: The methyl ester is susceptible to hydrolysis in unbuffered aqueous solvents or high humidity, converting to the corresponding carboxylic acid (Acid form).
-
Detection: Appearance of a broad peak in HPLC (fronting) or loss of the methyl singlet (~3.7 ppm) in NMR.
-
-
Light Sensitivity: Nitro-aromatics can undergo photoreduction or rearrangement. Store in amber vials.
-
Storage: -20°C, desiccated. Re-test annually.
References
-
International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3][4] (2000).[1][2] [Link]
-
Larina, L. I., & Lopyrev, V. A. Nitroazoles: Synthesis, Structure and Applications. Springer. (2009).[5] (Discusses NMR shifts of 3-nitro vs 5-nitro pyrazoles). [Link]
-
Claramunt, R. M., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.[6] (2014). [Link]
Sources
- 1. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. qualio.com [qualio.com]
- 3. compliancequest.com [compliancequest.com]
- 4. openmedscience.com [openmedscience.com]
- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Comparative Guide: Alkylating Agents for 3-Nitropyrazole Functionalization
Executive Summary
The functionalization of 3-nitropyrazole is a critical step in the synthesis of high-energy density materials (HEDMs) and bioactive pharmaceutical scaffolds. As an ambident nucleophile, 3-nitropyrazole presents a classic regioselectivity challenge: distinguishing between the
This guide objectively compares the three dominant alkylation methodologies: Alkyl Halides (
Mechanistic Foundation: The Regioselectivity Challenge
To control the reaction, one must understand the substrate. 3-Nitropyrazole exists in a tautomeric equilibrium. The nitro group at position 3 exerts a strong electron-withdrawing effect, increasing the acidity of the ring protons (
-
The Distal Pathway (
-alkylation): Leads to 1-alkyl-3-nitropyrazole . This is generally favored sterically and thermodynamically because the alkyl group is furthest from the bulky nitro group. -
The Proximal Pathway (
-alkylation): Leads to 1-alkyl-5-nitropyrazole . This is often the minor product but can be promoted by "coordination effects" (e.g., using bases) or small electrophiles (Methyl iodide).
Visualization: Tautomerism & Alkylation Pathways
Figure 1: Mechanistic divergence in 3-nitropyrazole alkylation. Path A is generally favored due to steric avoidance of the nitro group.
Comparative Analysis of Alkylating Agents
The following data summarizes typical performance metrics observed in process development environments.
Table 1: Performance Matrix
| Feature | Alkyl Halides (RX) | Dialkyl Sulfates ( | Mitsunobu (ROH) | Michael Acceptors |
| Primary Mechanism | Classical | Hard Electrophile | Redox-Dehydration | Conjugate Addition |
| Regioselectivity ( | Moderate (3:1 to 10:1) | Moderate (Similar to RX) | High (Often >10:1) | High (Kinetic Control) |
| Yield | 75–95% | 80–95% | 60–85% | 85–99% |
| Atom Economy | High | Moderate | Very Low | High |
| Toxicity/Safety | Variable (Lachrymators) | High (Genotoxic) | Low (Reagents toxic) | Moderate |
| Best Use Case | Simple alkyl chains (Me, Et, Bn) | Large scale methylation | Complex/Chiral R-groups | Cyanoethylation / Functional chains |
Deep Dive:
-
Alkyl Halides (e.g., MeI, BnBr): The industry workhorse. While effective, the "naked anion" generated by bases like
or is highly reactive, often leading to 5-15% of the unwanted -isomer (1-alkyl-5-nitro). -
Mitsunobu (DIAD/PPh3): Essential when the alkyl group is complex or chiral. The reaction proceeds under neutral conditions, preventing base-mediated degradation of sensitive substrates.
-
Michael Acceptors: Reagents like acrylonitrile react rapidly with 3-nitropyrazole. Because the transition state occurs early, steric repulsion from the nitro group is maximized, often leading to excellent selectivity for the
-isomer (distal).
Experimental Protocols
These protocols are designed to be self-validating. If the in-process control (IPC) criteria are not met, do not proceed to workup.
Protocol A: Standard Alkylation (Methyl Iodide)
Target: 1-methyl-3-nitropyrazole
-
Setup: Charge a reactor with 3-nitropyrazole (1.0 eq) and Acetonitrile (10 V).
-
Base Addition: Add Cesium Carbonate (
, 1.2 eq). Note: Cs+ is preferred over K+ or Na+ as the larger cation radius disrupts tight ion pairing, slightly improving the distal/proximal ratio. -
Alkylation: Cool to 0°C. Add Methyl Iodide (1.1 eq) dropwise to control exotherm.
-
Reaction: Warm to 25°C and stir for 4 hours.
-
IPC (HPLC/TLC): Check for consumption of starting material (<2%).
-
Validation: You should see two product spots. The major (lower polarity on Silica/Hex:EtOAc) is the 1,3-isomer. The minor (higher polarity) is the 1,5-isomer.
-
-
Workup: Filter solids. Concentrate filtrate. Recrystallize from Ethanol to remove the minor 1,5-isomer.
Protocol B: Mitsunobu Functionalization
Target: 1-(2-phenylethyl)-3-nitropyrazole
-
Setup: Dissolve 3-nitropyrazole (1.0 eq), 2-phenylethanol (1.1 eq), and Triphenylphosphine (
, 1.2 eq) in anhydrous THF (15 V). -
Activation: Cool to 0°C under
. -
Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 30 minutes. Crucial: Maintain T < 5°C to prevent hydrazine byproduct side-reactions.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
IPC: Monitor disappearance of the alcohol.
-
Workup: Concentrate. Triturate with
to precipitate Triphenylphosphine oxide ( ). Filter. Purify oil via column chromatography.
Decision Matrix: Selecting the Right Agent
Use this logic flow to determine the optimal synthetic route for your specific target molecule.
Figure 2: Decision tree for selecting alkylating agents based on substrate complexity and scale.
References
-
Regioselectivity in Pyrazole Alkylation: Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Energetic Materials Synthesis (Nitropyrazoles): Zhang, J., et al. (2023).[2] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega via PMC. [Link]
-
Mitsunobu Reaction on Heterocycles: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
-
Tautomerism and Reactivity: Elguero, J., et al. (2000). Prototropic Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. [Link]
-
General Pyrazole Synthesis Review: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate
For professionals engaged in the fast-paced world of pharmaceutical and agrochemical research, the synthesis and application of novel compounds like methyl 2-(3-nitro-1H-pyrazol-1-yl)acetate are paramount.[1] However, the lifecycle of these potent molecules extends beyond their immediate use. Responsible disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and compliance with environmental regulations.
Understanding the Hazard Profile
This compound is a multifaceted compound, and its disposal requires a nuanced understanding of its constituent parts: a nitropyrazole core and a methyl acetate functional group.[1][2]
-
Nitropyrazoles : This class of compounds is known for its potential reactivity and biological activity.[3] The nitro group, in particular, can render compounds energetic and potentially explosive, especially when present in multiples.[3] While a single nitro group, as in this case, presents a lower explosive risk, it still warrants careful handling as a potentially reactive substance.[3]
-
Pyrazoles : Pyrazole derivatives are widely used in the development of pharmaceuticals and agrochemicals.[4][5] While many are stable, their reactivity can vary significantly based on their substitutions.
-
Methyl Acetate : This component suggests the compound should be treated as an organic solvent waste.
Given these characteristics, this compound should be presumed hazardous. Safety Data Sheets (SDS) for similar compounds, such as 1-nitropyrazole and 4-nitropyrazole, indicate hazards including acute oral toxicity, skin irritation, and serious eye damage.[6][7][8][9] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and within a designated and controlled laboratory environment.
Immediate Safety and Handling Protocols
Prior to any disposal procedure, ensure all personnel are equipped with the following PPE:
-
Eye Protection : Tightly fitting safety goggles or a face shield.[10]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).[10]
-
Body Protection : A lab coat or chemical-resistant suit.[10]
All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated fume hood.[7] An emergency plan for spills or accidental exposure should be clearly established and communicated to all laboratory personnel.[11]
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of any research chemical is to never discard it down the drain or in the regular trash.[12][13] The recommended and safest method is to engage a licensed chemical waste disposal service.
Waste Segregation: The First Line of Defense
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[12]
Solid Waste:
-
Unused Product: Collect any unused or expired solid this compound in a dedicated, clearly labeled, and sealable container.
-
Contaminated Materials: All materials that have come into direct contact with the solid compound, such as weighing papers, pipette tips, and contaminated gloves, should be placed in a designated solid chemical waste container.[14]
Liquid Waste:
-
Solutions: Any solutions containing this compound (e.g., in organic solvents like DMSO or in experimental media) must be collected in a separate, compatible liquid waste container.[14]
-
Solvent Rinses: The first rinse of any glassware that contained the compound should be collected as hazardous waste.[12] Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used, but it is best practice to collect all rinses as hazardous waste.
Waste Container Management: Ensuring Containment
Proper management of waste containers is essential for laboratory safety.[15]
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical waste it will hold.[12] For organic solvents and nitrated compounds, high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and their approximate concentrations.[15] Do not use abbreviations or chemical formulas.
-
Closure: Waste containers must be kept securely closed at all times, except when adding waste.[12][15] Do not leave funnels in the containers.[15]
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[15][16] This area should be under the control of the laboratory personnel and away from sources of ignition or incompatible chemicals.[15] Ensure secondary containment is used for all liquid waste containers.[12]
-
Volume Limits: Be aware of the maximum volume of hazardous waste allowed to accumulate in your laboratory's SAA, which is typically no more than 55 gallons.[17]
Arranging for Disposal
Once a waste container is nearly full (around 90%), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[15] They will provide the necessary paperwork and ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[15]
In-Lab Neutralization: A Cautious Approach
While not generally recommended as a primary disposal method, in-laboratory neutralization or degradation may be considered in specific circumstances for small quantities, provided a validated and safe procedure is available. However, for a novel compound like this compound, such procedures are unlikely to be established. Attempting to neutralize or degrade the compound without a thorough understanding of its reactivity could lead to uncontrolled reactions, the release of toxic gases, or even an explosion. Therefore, the most prudent course of action is to rely on professional waste disposal services.
Decontamination and Spill Management
In the event of a spill, the primary objective is to ensure the safety of all personnel.
-
Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and the laboratory supervisor.
-
Assess the Spill: From a safe distance, assess the extent of the spill. If it is a large spill or if you are not trained to handle it, contact your EHS office or emergency response team immediately.
-
Containment (for trained personnel): For minor spills, and only if you are trained and have the appropriate PPE, you can proceed with cleanup.
-
Absorb the spilled material with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and EHS office, even if they are minor.
Logical Framework for Disposal
The decision-making process for the disposal of this compound can be visualized as follows:
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of proper segregation, containment, and professional disposal, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's specific waste management guidelines and your EHS office for any questions or concerns.
References
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- AK Scientific, Inc. (n.d.).
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- BenchChem. (2025). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
- Vanderbilt University Medical Center. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from Office of Clinical and Research Safety.
- Vanderbilt University Medical Center. (n.d.).
- ECHEMI. (n.d.).
- Reed College. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (2025, November 19).
- CP Lab Safety. (n.d.).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- University of Georgia. (n.d.). NitroCompounds-Various.docx.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
- National Center for Biotechnology Information. (2025, April 14). methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.
- Nipissing University. (2019, June 12).
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-3-carboxylic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Methyl-3-thien-2-yl-1H-pyrazole-5-carboxylic acid.
- MySkinRecipes. (n.d.). Methyl 2-(3-nitro-1h-pyrazol-1-yl)
- ChemScene. (n.d.). Methyl 2-(1H-pyrazol-1-yl)
- Jasinski, R., et al. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
- National Center for Biotechnology Information. (2021, May 7). (5-methyl-4-nitro-1H-pyrazol-3-yl) acetate.
- Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET: 5-Hydroxy-1-methyl-1H-pyrazole.
- ChemScene. (n.d.). Methyl 2-(1H-pyrazol-3-yl)
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- Arvia Technology. (n.d.).
- United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
Sources
- 1. Methyl2-(3-nitro-1h-pyrazol-1-yl)acetate [myskinrecipes.com]
- 2. (5-methyl-4-nitro-1H-pyrazol-3-yl) acetate | C6H7N3O4 | CID 57281435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.uga.edu [research.uga.edu]
- 4. researchgate.net [researchgate.net]
- 5. arviatechnology.com [arviatechnology.com]
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- 7. tcichemicals.com [tcichemicals.com]
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- 10. echemi.com [echemi.com]
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- 13. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
